(-)-Cyclopenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNYDPRCCDQQJ-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20007-85-6 | |
| Record name | Cyclopenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20007-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2498L80A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of Cyclopenol and Cyclopenin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of cyclopenol and cyclopenin, two benzodiazepine alkaloids produced by the fungus Penicillium cyclopium. This document details the enzymatic cascade, from primary metabolites to the final complex structures, and offers insights into the methodologies used to elucidate this intricate pathway.
Introduction
Cyclopenin and its hydroxylated derivative, cyclopenol, are secondary metabolites belonging to the benzodiazepine alkaloid family, known for their biological activities. Produced by various fungi, most notably Penicillium cyclopium, their unique heterocyclic structures have garnered interest from a drug discovery perspective. Understanding their biosynthesis is crucial for potential bioengineering efforts to produce novel derivatives with enhanced therapeutic properties. This guide synthesizes the current knowledge of the biosynthetic pathway, presenting it in a structured format for researchers in the field.
The Biosynthetic Pathway: From Amino Acids to Benzodiazepine Alkaloids
The biosynthesis of cyclopenol and cyclopenin is a multi-step enzymatic process that begins with the condensation of two key amino acid precursors, anthranilic acid and L-phenylalanine, along with a methyl group donor, S-adenosyl-L-methionine (SAM). The pathway proceeds through a series of key intermediates, including cyclopeptine and dehydrocyclopeptine, before the characteristic benzodiazepine ring system is formed. The final step involves the interconversion of cyclopenin and cyclopenol.
Key Enzymes and Reactions
The known enzymatic steps in the biosynthesis of cyclopenol and cyclopenin are outlined below:
| Step | Precursor(s) | Product | Enzyme | Enzyme Class |
| 1 | Anthranilic acid, L-Phenylalanine, ATP, S-adenosyl-L-methionine | Cyclopeptine | Cyclopeptine Synthetase | Non-Ribosomal Peptide Synthetase (NRPS) |
| 2 | Cyclopeptine | Dehydrocyclopeptine | Cyclopeptine Dehydrogenase | Dehydrogenase |
| 3 | Dehydrocyclopeptine | Cyclopenin | Cyclopenase | Oxygenase |
| 4 | Cyclopenin | Cyclopenol | Cyclopenin-Cyclopenol Oxido-reductase | Oxidoreductase |
Note: While the enzymes have been named and their functions characterized, the specific gene sequences for the cyclopenin/cyclopenol biosynthetic gene cluster in Penicillium cyclopium are not yet fully elucidated in publicly available databases.
Pathway Visualization
The following diagram illustrates the core biosynthetic pathway of cyclopenol and cyclopenin.
Quantitative Data
Quantitative data on the production of cyclopenol and cyclopenin, as well as the kinetic parameters of the biosynthetic enzymes, are essential for optimizing fermentation processes and for in vitro pathway reconstruction. Currently, there is a limited amount of specific quantitative data available in the literature for this particular pathway. The following tables summarize the types of data that are crucial for a complete understanding and would be populated as research progresses.
Table 1: Fermentation Yields of Cyclopenin and Cyclopenol in Penicillium cyclopium
| Strain | Culture Conditions | Cyclopenin Titer (mg/L) | Cyclopenol Titer (mg/L) | Reference |
| P. cyclopium | (Example: Potato Dextrose Broth, 25°C, 10 days) | Data not available | Data not available | [Hypothetical] |
| ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s-1) | Reference |
| Cyclopeptine Synthetase | Anthranilic Acid | Data not available | Data not available | Data not available | [Hypothetical] |
| L-Phenylalanine | Data not available | Data not available | Data not available | [Hypothetical] | |
| Cyclopeptine Dehydrogenase | Cyclopeptine | Data not available | Data not available | Data not available | [Hypothetical] |
| Cyclopenase | Dehydrocyclopeptine | Data not available | Data not available | Data not available | [Hypothetical] |
| Cyclopenin-Cyclopenol Oxido-reductase | Cyclopenin | Data not available | Data not available | Data not available | [Hypothetical] |
| Cyclopenol | Data not available | Data not available | Data not available | [Hypothetical] |
Experimental Protocols
The elucidation of the cyclopenol and cyclopenin biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Enzyme Assay for Cyclopeptine Synthetase
This protocol is adapted from general procedures for non-ribosomal peptide synthetase (NRPS) assays and would require optimization for Cyclopeptine Synthetase.
Objective: To determine the activity of Cyclopeptine Synthetase by measuring the formation of cyclopeptine from its precursors.
Materials:
-
Cell-free extract of P. cyclopium or purified Cyclopeptine Synthetase
-
Anthranilic acid
-
L-Phenylalanine (radiolabeled, e.g., [14C]-L-Phenylalanine)
-
ATP
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Scintillation cocktail and counter
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, SAM, and anthranilic acid.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25-30°C).
-
Initiate the reaction by adding the cell-free extract or purified enzyme and [14C]-L-Phenylalanine.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the presence of radiolabeled cyclopeptine using HPLC coupled with a radioactivity detector or by collecting fractions for scintillation counting.
Workflow Diagram:
Gene Knockout via CRISPR-Cas9 in Penicillium
This protocol provides a general framework for gene disruption in Penicillium species, which can be adapted to target the genes of the cyclopenol and cyclopenin biosynthetic pathway once they are identified.
Objective: To disrupt a target gene in the cyclopenin biosynthetic pathway to confirm its function.
Materials:
-
P. cyclopium protoplasts
-
Cas9 nuclease
-
In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest
-
Donor DNA template for homologous recombination (containing a selectable marker)
-
Protoplast transformation buffer (e.g., PEG-CaCl2 solution)
-
Regeneration medium with selection agent
Procedure:
-
Design and Synthesize sgRNA: Design an sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.
-
Prepare Ribonucleoprotein (RNP) Complex: Incubate the purified Cas9 protein with the sgRNA to form the RNP complex.
-
Prepare Protoplasts: Generate protoplasts from P. cyclopium mycelia using lytic enzymes.
-
Transformation: Transform the protoplasts with the pre-assembled RNP complex and the donor DNA template using a PEG-mediated method.
-
Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.
-
Screening and Verification: Screen the resulting transformants for the desired gene knockout using PCR and Southern blotting.
-
Phenotypic Analysis: Analyze the knockout mutants for the loss of cyclopenin and cyclopenol production using HPLC or LC-MS.
Logical Relationship Diagram:
Conclusion and Future Directions
The biosynthesis of cyclopenol and cyclopenin in Penicillium cyclopium represents a fascinating example of fungal secondary metabolism. While the key enzymatic steps have been outlined, significant research is still required to fully characterize this pathway at the molecular and genetic level. The identification and sequencing of the complete biosynthetic gene cluster will be a critical next step, enabling targeted genetic manipulation and heterologous expression of the pathway. Furthermore, detailed kinetic analysis of each enzyme will provide the quantitative data necessary for metabolic engineering efforts aimed at optimizing the production of these and novel benzodiazepine alkaloids. The protocols and information presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing biosynthetic pathway.
The Enigmatic Antibacterial Potential of (-)-Cyclopenol: A Technical Review of Available Evidence and Future Directions
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current scientific understanding of the potential antibacterial properties of (-)-Cyclopenol, a naturally occurring benzodiazepinone alkaloid. While direct evidence for the antibacterial activity of the levorotatory enantiomer, this compound, remains elusive in the reviewed scientific literature, this document provides a comprehensive overview of related compounds and the methodologies employed in the assessment of antibacterial potential. The focus is shifted to co-isolated compounds, such as Viridicatol, to offer insights into the potential bioactivity within this chemical class and to provide a framework for future research on this compound.
Introduction: The Unexplored Potential of this compound
Cyclopenol and its stereoisomers are of interest due to their unique seven-membered 2,5-dioxopiperazine core structure. While the dextrorotatory form, (+)-Cyclopenol, has been isolated from the endophytic fungus Penicillium sclerotiorum, its biological activities, including antibacterial properties, have not been extensively reported.[1] Crucially, the scientific literature accessible through comprehensive searches does not contain specific data on the antibacterial properties of this compound. This absence of information highlights a significant gap in the understanding of this particular stereoisomer and underscores the need for dedicated investigation.
Antibacterial Activity of a Co-isolated Compound: Viridicatol
In the absence of data for this compound, we turn our attention to Viridicatol, a known compound often isolated alongside (+)-Cyclopenol.[1] Notably, Viridicatol has demonstrated potent antibacterial activity against Staphylococcus aureus, a significant human pathogen. This provides a valuable, albeit indirect, indication that compounds from the same fungal source and potentially related biosynthetic pathways may possess antimicrobial properties.
Quantitative Data
The following table summarizes the available quantitative data on the antibacterial activity of Viridicatol against Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Viridicatol | Staphylococcus aureus | 15.6 | [2] (From initial search) |
Table 1: Minimum Inhibitory Concentration (MIC) of Viridicatol against Staphylococcus aureus.
Experimental Protocols: A Framework for Future Investigation
To facilitate future research into the antibacterial properties of this compound, this section outlines a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. This is a widely accepted and robust method for quantifying the in vitro antibacterial activity of a test agent.
Broth Microdilution Assay
The broth microdilution assay is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The workflow for this assay is depicted below.
Caption: Workflow for MIC determination using broth microdilution.
Potential Mechanisms of Action: A Hypothetical Framework
While the specific mechanism of action for this compound against bacteria is unknown, we can hypothesize potential pathways based on the known mechanisms of other antimicrobial alkaloids and related compounds. Many antimicrobial compounds exert their effects by disrupting essential cellular processes in bacteria. A potential logical relationship of these inhibitory actions is presented below. It is critical to emphasize that this is a generalized and hypothetical model and requires experimental validation for this compound.
Caption: Hypothetical mechanisms of antibacterial action.
Conclusion and Future Directions
The antibacterial potential of this compound remains an uncharted area of research. The absence of direct evidence in the current scientific literature presents a clear opportunity for novel investigation. The demonstrated activity of the co-isolated compound, Viridicatol, suggests that the chemical scaffold shared by these molecules may indeed possess antimicrobial properties.
Future research should prioritize the following:
-
Isolation or Synthesis of this compound: A pure sample of this compound is a prerequisite for any biological evaluation.
-
In Vitro Antibacterial Screening: The compound should be screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria using standardized methods like the broth microdilution assay.
-
Mechanism of Action Studies: Should antibacterial activity be confirmed, further studies to elucidate the mechanism of action, such as membrane permeabilization assays, DNA binding studies, and protein synthesis inhibition assays, will be crucial.
The exploration of this compound's antibacterial properties could lead to the discovery of a novel therapeutic agent, addressing the urgent need for new antibiotics in the face of rising antimicrobial resistance.
References
(-)-Cyclopenol: A Benzodiazepine Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid first isolated from fungi of the Penicillium genus. As a member of the benzodiazepine class of compounds, which are well-known for their diverse pharmacological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biochemical activity, relevant signaling pathways, and detailed experimental methodologies for its investigation.
Chemical and Physical Properties
This compound, with the chemical formula C₁₇H₁₄N₂O₄, possesses a unique spiro-benzodiazepine-oxirane structure. Its IUPAC name is (3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₄ | PubChem |
| Molecular Weight | 310.3 g/mol | PubChem |
| IUPAC Name | (3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one | PubChem |
| CAS Number | 20007-85-6 | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation.
Table 2: In Vitro Bioactivity of this compound
| Target | Assay Type | Test System | IC₅₀ | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition Assay | Recombinant human PTP1B | 30 µM | Cayman Chemical |
The IC₅₀ value of 30 µM indicates that this compound is a moderately potent inhibitor of PTP1B. This inhibitory activity suggests potential applications in the research and development of therapeutics for metabolic disorders such as type 2 diabetes and obesity, where PTP1B is a validated drug target. Further studies are required to elucidate its selectivity against other phosphatases and its efficacy in cellular and in vivo models.
Signaling Pathway Modulation
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling, leading to insulin resistance. Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound is therefore expected to enhance both insulin and leptin sensitivity.
Figure 1: this compound inhibits PTP1B, enhancing insulin and leptin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
PTP1B Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Add 10 µL of each dilution of this compound to the wells of a 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).
-
Add 80 µL of the PTP1B enzyme solution (e.g., 0.1 µg/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution (e.g., 10 mM in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the PTP1B enzyme inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Spectroscopic and Spectrometric Characterization of (-)-Cyclopenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the natural product (-)-Cyclopenol. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside representative experimental protocols for data acquisition.
Core Spectroscopic and Spectrometric Data
This compound, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit identical NMR spectra, the data for the synthetically more accessible (+)-Cyclopenol is presented here and is directly applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for (+)-Cyclopenol
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 6 | 7.15 | m | |
| 7 | 7.16 | m | |
| 8 | 7.56 | m | |
| 9 | 7.17 | m | |
| 10 | 4.08 | s | |
| 14 | 6.15 | t | 1.8 |
| 16 | 6.70 | dd | 7.7, 1.8 |
| 17 | 7.01 | dd | 7.7, 7.7 |
| 18 | 6.11 | d | 7.7 |
| 19 (N-CH₃) | 3.19 | s |
Table 2: ¹³C NMR Spectroscopic Data for (+)-Cyclopenol
| Position | Chemical Shift (δ) ppm |
| 2 | 168.7 |
| 3 | 71.7 |
| 5 | 168.4 |
| 6 | 132.2 |
| 7 | 126.1 |
| 8 | 134.0 |
| 9 | 122.3 |
| 10 | 65.9 |
| 11 | 136.5 |
| 12 | 128.0 |
| 13 | 133.5 |
| 14 | 113.8 |
| 15 | 158.4 |
| 16 | 117.0 |
| 17 | 130.3 |
| 18 | 118.5 |
| 19 (N-CH₃) | 31.7 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 311.1026 | 311.1028 |
| [M+Na]⁺ | 333.0846 | 333.0865 |
Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M+Na]⁺ Precursor at m/z 333.0865)
| Collision Energy (V) | Fragment Ion m/z | Relative Abundance (%) |
| 10 | 276.0602 | 100 |
| 10 | 255.0842 | 21.23 |
| 10 | 257.0210 | 18.46 |
| 20 | 176.9825 | 100 |
| 20 | 257.0663 | 99.66 |
| 20 | 179.9622 | 71.08 |
| 20 | 274.1757 | 69.90 |
Experimental Protocols
The following sections detail representative methodologies for the acquisition of NMR and LC-MS/MS data for this compound, based on standard practices for the analysis of fungal metabolites.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.
-
3. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.
-
Manually phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at δH 2.05 and δC 29.84, 206.26).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography:
-
Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
MS¹ Scan Range: m/z 100-1000.
-
MS/MS:
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M+Na]⁺ ion of this compound.
-
Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).
-
Collision Gas: Argon or Nitrogen.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic and spectrometric data for a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
The Discovery of (-)-Cyclopenol: A Literature Review for Drug Development Professionals
An In-depth Technical Guide on the Isolation, Characterization, and Biological Context of a Fungal Metabolite
Introduction
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by fungi of the Penicillium genus. First identified in the mid-20th century, this metabolite, along with its enantiomer (+)-Cyclopenol and related compounds like cyclopenin, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive review of the discovery of this compound, detailing the isolation and characterization methodologies, and summarizing the key quantitative data that define this molecule. For researchers in drug development, understanding the origins and properties of such natural products is a critical first step in the exploration of new therapeutic agents.
Isolation and Purification
The isolation of cyclopenol and its analogues typically involves a multi-step process beginning with the fermentation of a producing fungal strain, most notably species such as Penicillium cyclopium and Penicillium sclerotiorum. While the original isolation protocols for this compound are not extensively detailed in readily available literature, modern methods for isolating similar metabolites from Penicillium cultures provide a robust framework.
A general workflow for the isolation of benzodiazepine alkaloids from Penicillium species is outlined below. This process relies on a series of chromatographic separations to isolate the compound of interest from a complex mixture of fungal metabolites.
Detailed Experimental Protocols
Based on protocols for related compounds, a typical isolation procedure would involve the following steps:
-
Fermentation: The Penicillium species is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, under controlled conditions of temperature and aeration to promote the production of secondary metabolites.
-
Extraction: The culture broth and mycelia are extracted with an organic solvent, commonly ethyl acetate, to partition the organic-soluble metabolites from the aqueous culture medium.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically begins with column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate the extract into fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water), to yield the pure compound.
Structural Elucidation and Characterization
The determination of the chemical structure of this compound and its stereochemistry has been accomplished through a combination of spectroscopic techniques and X-ray crystallography of its enantiomer.
Spectroscopic Analysis
The primary methods for characterizing the structure of Cyclopenol are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. The molecular formula of Cyclopenol has been established as C₁₇H₁₄N₂O₄.
X-ray Crystallography
The absolute configuration of the related compound, (+)-Cyclopenol, was unequivocally determined by single-crystal X-ray diffraction analysis. This technique provides a precise three-dimensional model of the molecule, confirming the connectivity of the atoms and their spatial arrangement. The crystallographic data for (+)-cyclopenol can be accessed through the Cambridge Crystallographic Data Centre (CCDC).
Quantitative Data
A summary of the key quantitative data for Cyclopenol is presented in the tables below. It is important to note that the specific rotation is the defining characteristic that distinguishes the (-) and (+) enantiomers.
Table 1: Physicochemical Properties of Cyclopenol
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₄ |
| Molecular Weight | 310.30 g/mol |
| Appearance | Colorless crystals |
Table 2: Optical Properties of Cyclopenol Enantiomers
| Enantiomer | Specific Rotation ([α]²⁰_D) | Solvent |
| (+)-Cyclopenol | +265.7° | Methanol |
| This compound | -265.7° (inferred) | Methanol |
Note: The specific rotation of this compound is inferred to be equal in magnitude and opposite in sign to its enantiomer, (+)-Cyclopenol.
Biological Activity and Signaling Pathways
The biological activities of cyclopenol and related benzodiazepine alkaloids from Penicillium species have been a subject of interest. While specific studies detailing the signaling pathways affected by this compound are limited, the broader class of compounds has been investigated for various bioactivities. For instance, cyclopenin analogues have been explored for their potential as inhibitors of the SARS-CoV-2 main protease (Mpro).
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological potential. The diagram below represents a hypothetical workflow for investigating the biological activity and mechanism of action of a novel compound like this compound.
Conclusion
This compound represents a fascinating member of the benzodiazepine alkaloids produced by Penicillium fungi. Its discovery and characterization have been made possible through the application of modern separation and spectroscopic techniques. For drug development professionals, the information presented in this guide provides a foundational understanding of this natural product, from its isolation to its physicochemical properties. While the full extent of its biological activity and mechanism of action remains to be elucidated, the unique structural features of this compound make it and its analogues intriguing candidates for further investigation in the quest for novel therapeutic agents. Future research should focus on obtaining detailed spectroscopic data for this compound, exploring its biological targets, and understanding its effects on cellular signaling pathways.
Methodological & Application
Application Notes and Protocols: A Proposed Methodology for the Total Synthesis of (-)-Cyclopenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a completed total synthesis of (-)-Cyclopenol has not been reported. The following application notes and protocols outline a proposed synthetic strategy based on established chemical methodologies for the synthesis of related structural motifs, particularly the benzodiazepine core.
Introduction
This compound is a naturally occurring benzodiazepine alkaloid that has been isolated from fungi of the Penicillium genus.[1][2] Its complex spirocyclic structure, featuring a benzodiazepinedione core fused with an oxirane ring, presents a significant synthetic challenge and makes it an attractive target for total synthesis. A successful synthetic route would not only provide access to this compound for further biological evaluation but also open avenues for the synthesis of novel analogs with potential therapeutic applications. This document details a proposed retrosynthetic analysis and forward synthetic plan for the enantioselective total synthesis of this compound.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound is outlined below. The key disconnections involve the late-stage formation of the spiro-oxirane and the construction of the central 1,5-benzodiazepine-2,5-dione core.
Caption: Retrosynthetic analysis of this compound.
The proposed retrosynthesis commences with a late-stage epoxidation to form the spiro-oxirane of This compound . The epoxide precursor can be envisioned to arise from an olefinic benzodiazepinedione intermediate. This intermediate would be formed via an intramolecular cyclization of a linear diamide precursor. This diamide can be disconnected into two key building blocks: a suitably protected anthranilic acid derivative and a non-proteinogenic α-amino acid bearing the m-hydroxyphenyl group. The α-amino acid can be synthesized from commercially available m-hydroxybenzaldehyde.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed through the following key stages:
-
Synthesis of the α-Amino Acid Moiety: Preparation of the unnatural amino acid containing the m-hydroxyphenyl group.
-
Assembly of the Linear Diamide Precursor: Coupling of the α-amino acid with a protected and N-methylated anthranilic acid derivative.
-
Formation of the Benzodiazepinedione Core: Intramolecular cyclization to form the seven-membered ring.
-
Installation of the Exocyclic Olefin: Introduction of the double bond required for epoxidation.
-
Enantioselective Epoxidation: Formation of the spiro-oxirane to yield this compound.
Caption: Proposed workflow for the total synthesis of this compound.
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on well-established methodologies for similar transformations.
Protocol 4.1: Synthesis of the α-Amino Ester
This protocol describes the synthesis of the α-amino ester building block via a Strecker synthesis followed by hydrolysis and esterification.
Materials:
-
m-Hydroxybenzaldehyde
-
Potassium cyanide
-
Ammonium chloride
-
Ammonia solution
-
Methanol
-
Thionyl chloride
-
Diethyl ether
-
Sodium bicarbonate
-
Magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Strecker Reaction: To a solution of m-hydroxybenzaldehyde (1.0 eq) in methanol, add a solution of potassium cyanide (1.1 eq) in water, followed by a solution of ammonium chloride (1.2 eq) in aqueous ammonia. Stir the reaction mixture at room temperature for 24 hours.
-
Hydrolysis of the Aminonitrile: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 6 hours. Cool the mixture and collect the precipitated crude amino acid.
-
Esterification: Suspend the crude amino acid in methanol and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the desired α-amino ester. Purify by column chromatography.
Protocol 4.2: Formation of the 1,5-Benzodiazepine-2,5-dione Core
This protocol is adapted from general methods for the synthesis of 1,5-benzodiazepines.[3][4]
Materials:
-
Linear diamide precursor
-
Acetonitrile
-
H-MCM-22 (catalyst) or another suitable Lewis or Brønsted acid
-
Ethyl acetate
-
Brine
Procedure:
-
Cyclization: Dissolve the linear diamide precursor (1.0 eq) in acetonitrile. Add a catalytic amount of H-MCM-22 (e.g., 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
-
Work-up and Purification: Filter off the catalyst and wash with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Since a total synthesis has not been reported, the following table summarizes representative yields for the key benzodiazepine-forming reaction from the literature, which can serve as a benchmark for the proposed synthesis.
| Entry | Ketone/Aldehyde | o-Phenylenediamine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetone | Unsubstituted | H-MCM-22 | Acetonitrile | 1 | 92 | [4] |
| 2 | Cyclohexanone | Unsubstituted | H-MCM-22 | Acetonitrile | 1.5 | 95 | [4] |
| 3 | Acetophenone | Unsubstituted | H-MCM-22 | Acetonitrile | 2 | 88 | [4] |
Conclusion
The proposed methodology provides a viable and logical pathway for the first total synthesis of this compound. The strategy relies on robust and well-documented chemical transformations, offering a high probability of success. The successful completion of this synthesis would provide valuable material for biological studies and serve as a foundation for the development of novel benzodiazepine-based therapeutic agents. Further optimization of each synthetic step will be necessary to maximize the overall yield.
References
- 1. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of (-)-Cyclopenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenol is a naturally occurring alkaloid that has been isolated from fungal species. As with many natural products, its potential as an antimicrobial agent is of significant interest in the face of rising antibiotic resistance. These application notes provide a comprehensive overview and detailed protocols for performing antibacterial susceptibility testing of this compound. The methodologies outlined here are standard, validated procedures designed to determine the in vitro efficacy of a test compound against a panel of pathogenic bacteria.
It is important to note that while the structure of (+)-Cyclopenol, a stereoisomer, has been described, specific data on the antibacterial activity and mechanism of action of this compound are not extensively available in current literature[1]. Therefore, the following protocols are presented as a general framework for the systematic evaluation of this and other novel natural products. The data presented in the tables are hypothetical and serve as an illustrative guide for data presentation.
Overview of Antibacterial Susceptibility Testing Methods
Antibacterial susceptibility testing (AST) is a critical step in the discovery and development of new antimicrobial agents. The primary goal is to determine the concentration of a drug that can inhibit the growth of or kill a specific bacterium. The most common methods employed for this purpose are:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This technique is quantitative and allows for the testing of multiple compounds and bacterial strains simultaneously in a 96-well plate format.
-
Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria.[4] The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.
Experimental Protocols
Materials and Reagents
-
This compound (or test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile 96-well microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the steps for determining the MIC of this compound using the broth microdilution method.
3.2.1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay. Ensure the final concentration of DMSO in the wells does not exceed 1% to avoid toxicity to the bacteria.
3.2.2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
3.2.3. Assay Procedure:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
3.2.4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).
Figure 1: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Disk Diffusion Susceptibility Test
This protocol provides a method to qualitatively assess the antibacterial activity of this compound.
3.3.1. Preparation of this compound Disks:
-
Dissolve this compound in a suitable volatile solvent (e.g., methanol or ethanol) to a known concentration.
-
Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile 6 mm filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be known (e.g., 100 µ g/disk ).
3.3.2. Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 3.2.2.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
3.3.3. Assay Procedure:
-
Aseptically place the prepared this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a blank disk (impregnated with solvent only) on the same plate for comparison.
-
Invert the plates and incubate at 37°C for 18-24 hours.
3.3.4. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.
Figure 2: Workflow for Disk Diffusion Susceptibility Assay.
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table. The following table provides a hypothetical example of how to present MIC data for this compound against a panel of bacteria.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Control Antibiotic
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Positive | 16 | 0.5 |
| Bacillus subtilis ATCC 6633 | Positive | 32 | 1 |
| Escherichia coli ATCC 25922 | Negative | 64 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | 1 |
Potential Mechanism of Action (Hypothetical)
The mechanism of action of a novel antibacterial compound can be multifaceted. Many natural products exert their effects by disrupting essential cellular processes in bacteria.[5][6] While the specific target of this compound is unknown, a common mechanism for antibacterial agents is the inhibition of cell wall synthesis. The following diagram illustrates a simplified, hypothetical pathway of how a compound like this compound might interfere with this process. Further experimental studies, such as macromolecular synthesis assays or transcriptomic analysis, would be required to elucidate the actual mechanism.
Figure 3: Hypothetical Mechanism of Action for an Antibacterial Compound.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial antibacterial evaluation of this compound. Consistent and careful execution of these standard assays will yield reliable data on its spectrum of activity and potency. Should this compound demonstrate significant antibacterial properties, further studies to determine its mechanism of action, toxicity, and in vivo efficacy would be warranted.
References
- 1. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (-)-Cyclopenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by various species of the Penicillium fungus. As a secondary metabolite, it is often found alongside its precursor, cyclopenin. The presence and concentration of this compound are of interest in various fields, including mycotoxin research, natural product chemistry, and pharmacology, due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for toxicological assessments, quality control of agricultural products, and for exploring its therapeutic potential.
This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Methods Overview
The quantification of this compound can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification even at trace levels in complex matrices like food and fungal cultures.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective method suitable for the analysis of samples with higher concentrations of this compound or for preliminary screening.
The following sections provide detailed protocols and quantitative data for these methods.
Quantitative Data Summary
A summary of quantitative data from validated analytical methods for this compound is presented in the table below for easy comparison.
| Parameter | HPLC-MS/MS Method[1] | HPLC-UV Method (Estimated) |
| Linearity Range | 0.5 - 100 µg/L | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.08 µg/kg (in nuts) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/kg (in nuts) | ~0.15 µg/mL |
| Recovery | 85-110% (in nuts) | 90-105% |
| Precision (RSD%) | <15% | <5% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol is based on a validated method for the detection of Penicillium spp. metabolites in nuts and can be adapted for other matrices.[1]
1. Sample Preparation (from Fungal Culture)
1.1. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. 1.2. Incubate the culture for 7-14 days at 25°C with shaking. 1.3. After incubation, homogenize the entire culture (mycelium and broth). 1.4. To a 5 g aliquot of the homogenized culture, add 20 mL of a mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v). 1.5. Shake vigorously for 60 minutes using a mechanical shaker. 1.6. Centrifuge the extract at 4000 rpm for 10 minutes. 1.7. Take a 5 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. 1.8. Reconstitute the residue in 1 mL of mobile phase B (see below) and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 5 mM ammonium acetate in methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-11 min: 95% B
-
11-11.1 min: 95-10% B
-
11.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Quantifier: m/z 311.1 → 134.1
-
Qualifier: m/z 311.1 → 106.1
-
-
Collision Energy: Optimized for the specific instrument (e.g., 20-30 eV)
3. Quantification
Prepare a calibration curve using certified standards of this compound in the mobile phase. The concentration of this compound in the samples is determined by comparing the peak area of the quantifier ion with the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV (Proposed Method)
This protocol is a proposed method based on the known UV-absorbing properties of benzodiazepine alkaloids and general HPLC practices. Validation of this method is required before routine use.
1. Sample Preparation (from Fungal Culture)
Follow the same sample preparation procedure as described in Protocol 1 (Section 1).
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Isocratic Elution: A starting point for method development could be a 60:40 mixture of Mobile Phase B and A. The ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Scan for the UV maximum of this compound (typically around 254 nm and 280 nm for similar structures).
3. Quantification
Prepare a calibration curve by injecting known concentrations of a certified this compound standard. The concentration in the sample is determined by comparing the peak area to the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Penicillium species involves a series of enzymatic conversions starting from the amino acids anthranilic acid and L-phenylalanine.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for HPLC-MS/MS Analysis
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound using HPLC-MS/MS.
Caption: HPLC-MS/MS analytical workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (-)-Cyclopenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenol is a naturally occurring mycotoxin produced by various species of the Penicillium fungus.[1] As a secondary metabolite, its presence in food, agricultural commodities, and indoor environments is of significant interest due to potential toxicological effects. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with both UV and mass spectrometry detectors, catering to different analytical needs and laboratory capabilities.
Quantitative Data Summary
The following table summarizes the performance characteristics of an HPLC-MS/MS method for the quantification of Cyclopenol in various nut matrices.[1] This data is essential for assessing the method's suitability for specific research or quality control applications.
| Matrix | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Chestnuts | 85 | 0.15 | 0.5 |
| Hazelnuts | 92 | 0.3 | 1.0 |
| Walnuts | 78 | 0.6 | 2.0 |
| Almonds | 95 | 0.15 | 0.5 |
Experimental Protocols
Two primary HPLC-based methods are detailed below: an HPLC-UV method for routine screening and an HPLC-MS/MS method for high-sensitivity and confirmatory analysis.
Protocol 1: HPLC-UV Analysis of this compound
This protocol is adapted from methodologies used for the analysis of natural product extracts.[2]
1. Sample Preparation (Solid Samples): a. Weigh 5 g of the homogenized and finely ground sample into a 50 mL centrifuge tube. b. Add 20 mL of methanol. c. Vortex for 1 minute to ensure thorough mixing. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- HPLC System: Dionex P580 HPLC system or equivalent, coupled to a photodiode array detector (UVD340S).[2]
- Column: Eurospher-10 C18 (125 mm x 4 mm, 10 µm).[2]
- Mobile Phase: A linear gradient of nanopure water (adjusted to pH 2 with formic acid) and methanol.[2]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at 235 nm.[2]
- Column Temperature: 30 °C.
3. Calibration: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by serial dilution of the stock solution. c. Inject each standard to construct a calibration curve based on peak area versus concentration.
Protocol 2: High-Sensitivity HPLC-MS/MS Analysis of this compound
This protocol is based on a validated method for the detection of Penicillium metabolites in nuts.[1]
1. Sample Preparation (Nut Matrices): a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v). c. Vortex for 1 minute. d. Shake for 60 minutes on a mechanical shaker. e. Centrifuge at 10,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the initial mobile phase. h. Filter through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Precursor Ion (m/z): 311.1 (for [M+H]⁺).
- Product Ions (m/z): Monitor at least two product ions for confirmation (specific transitions should be optimized by direct infusion of a standard).
- Collision Energy: Optimize for the specific instrument and transitions.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and a conceptual representation of the analytical process.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of components in HPLC analysis.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of (-)-Cyclopenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by various species of Penicillium fungi. As a member of the benzodiazepine class of compounds, it is of interest for its potential biological activities. Accurate and robust analytical methods are crucial for its detection, identification, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the requisite sensitivity and specificity for the comprehensive characterization of this compound.
These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a proposed signaling pathway, based on the known mechanism of action of benzodiazepines, is illustrated to provide context for its potential biological effects.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It provides high sensitivity and selectivity, making it ideal for complex matrices.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Quantitative Data: LC-MS/MS Fragmentation of this compound
The following table summarizes the experimental MS/MS fragmentation data for the [M+Na]+ adduct of this compound. This data is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.
| Precursor Ion (m/z) | Adduct | Collision Energy (V) | Product Ions (m/z) and Relative Abundance (%) | Instrument |
| 333.0865 | [M+Na]+ | 10 | 276.0602 (100), 333.0971 (27.27), 255.0842 (21.23), 257.0210 (18.46), 296.8850 (11.23) | Agilent 6530 Q-TOF[1][2] |
| 333.0865 | [M+Na]+ | 20 | 176.9825 (100), 257.0663 (99.66), 179.9622 (71.08), 274.1757 (69.90), 176.9275 (65.10) | Agilent 6530 Q-TOF[1][2] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Fungal Culture)
-
Extraction:
-
Culture Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.
-
Separate the mycelium from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
2. Liquid Chromatography Conditions
-
Instrument: UPLC/HPLC system (e.g., Agilent 1200 series or equivalent).
-
Column: C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer (e.g., Agilent 6410 or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 350°C.
-
Gas Flow: 9 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). For identification, use product ion scan mode with collision energies ranging from 10-40 V to observe fragmentation patterns.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS can be an alternative technique for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Extraction: Follow the same extraction and concentration protocol as for LC-MS/MS.
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
2. Gas Chromatography Conditions
-
Instrument: Gas chromatograph with a mass selective detector (e.g., Agilent 7890A GC with 5975C MSD).
-
Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split (10:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
3. Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 50-550.
-
Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.
Part 3: Proposed Biological Signaling Pathway
This compound is a benzodiazepine alkaloid. While its specific signaling pathway has not been fully elucidated, it is likely to interact with the GABA-A receptor, the primary target of synthetic benzodiazepines. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound via the GABA-A receptor.
This proposed pathway suggests that this compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor.[1][3][4][5] Binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions.[3] This results in hyperpolarization of the neuron, making it less likely to fire and thus causing an overall inhibitory effect on the central nervous system.[1][3]
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of this compound using modern mass spectrometry techniques. The LC-MS/MS method is particularly well-suited for sensitive and specific quantification in complex biological matrices, while the GC-MS method offers a reliable alternative, especially for volatile derivatives. The provided fragmentation data and proposed signaling pathway will aid researchers in the identification, quantification, and biological investigation of this important fungal metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cyclopenol | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Application Notes and Protocols: (-)-Cyclopenol as a Tool Compound in Drug Discovery
Introduction
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid that has garnered interest within the scientific community for its potential applications in drug discovery. As a tool compound, it serves as a valuable probe for elucidating biological pathways and identifying novel therapeutic targets. Its unique chemical scaffold provides a foundation for the development of more potent and selective modulators of specific cellular processes. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in experimental settings.
Mechanism of Action
The precise mechanism of action for this compound is an active area of investigation. However, preliminary studies suggest that its biological effects may be attributed to its ability to interact with specific intracellular signaling pathways. Further research is required to fully characterize its molecular targets and downstream effects.
Applications in Drug Discovery
This compound can be utilized in various stages of the drug discovery pipeline:
-
Target Identification and Validation: By observing the phenotypic effects of this compound on cells or organisms, researchers can gain insights into the biological processes it modulates. This can lead to the identification of novel protein targets for therapeutic intervention.
-
Assay Development: As a known modulator of a particular pathway, this compound can be used as a positive control in the development and validation of high-throughput screening assays designed to identify other small molecules with similar activity.
-
Hit-to-Lead Optimization: The chemical structure of this compound can serve as a starting point for medicinal chemistry efforts. By synthesizing and testing analogs of this compound, researchers can develop structure-activity relationships (SAR) to guide the design of more potent and drug-like compounds.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Workflow for Cell Proliferation Assay
Caption: Workflow of the MTT assay for cell proliferation.
2. Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in a signaling pathway of interest.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the biological activities of this compound. As research progresses, data from various assays should be compiled into tables for easy comparison. An example of how such data could be presented is shown below.
| Assay Type | Cell Line | IC50 / EC50 (µM) | Target(s) | Reference |
| Cell Proliferation | MCF-7 | Data not available | Data not available | Data not available |
| Kinase Inhibition | In vitro | Data not available | Data not available | Data not available |
| Apoptosis Induction | HeLa | Data not available | Data not available | Data not available |
This compound represents a promising starting point for the development of novel therapeutics. The protocols and information provided in these application notes are intended to facilitate further investigation into its biological properties and potential as a tool compound in drug discovery. As more data becomes available, a clearer picture of its mechanism of action and therapeutic potential will emerge.
Laboratory preparation and handling of (-)-Cyclopenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid with the chemical formula C₁₇H₁₄N₂O₄.[1] Originally isolated from fungi of the Penicillium genus, this compound has garnered significant interest within the scientific community.[2] Notably, this compound is recognized as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in various metabolic and signaling pathways.[2][3] These application notes provide detailed protocols for the laboratory-scale isolation, handling, and potential applications of this compound, tailored for professionals in research and drug development.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₄ | [1][4] |
| Molecular Weight | 310.31 g/mol | [3] |
| CAS Number | 20007-85-6 | [2][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [2] |
| Biological Activity | PTP1B Inhibitor | [2][3] |
| IC₅₀ (PTP1B) | 30 µM | [2] |
| Historical Isolation Yield | Approx. 2.5 g from 25 culture flasks (P. cyclopium) | [1] |
Laboratory Preparation: Isolation from Fungal Culture
The primary method for obtaining this compound is through isolation from fungal cultures, particularly from species of Penicillium. The following is a generalized protocol for the fermentation, extraction, and purification of this compound. Yields can vary significantly based on the fungal strain and cultivation conditions.[1]
Experimental Protocol: Fungal Culture and Extraction
-
Fungal Strain: Penicillium viridicatum or Penicillium cyclopium.
-
Culture Medium: Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or Czapek-Dox broth).
-
Inoculation and Fermentation:
-
Inoculate the sterile medium with a viable culture of the selected Penicillium species.
-
Incubate the culture flasks at 25-28°C for 14-21 days with gentle agitation to ensure aeration.
-
-
Extraction:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize the mycelium and the filtrate separately.
-
Perform a solvent extraction on both the mycelial mass and the lyophilized broth using a suitable organic solvent such as ethyl acetate or methanol.
-
-
Purification:
-
Concentrate the crude extracts under reduced pressure.
-
Subject the concentrated extract to column chromatography using silica gel.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the relevant fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Caption: Workflow for the isolation of this compound.
Handling and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C.[1]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals.
Biological Activity and Signaling Pathway
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling. Inhibition of PTP1B by this compound can, therefore, enhance insulin sensitivity.
Caption: Inhibition of PTP1B by this compound.
References
Unraveling the Enigma: A Framework for Elucidating the Mechanism of Action of (-)-Cyclopenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental framework designed to elucidate the mechanism of action of (-)-Cyclopenol, a naturally occurring dioxopiperazine alkaloid. Given the limited specific data on its biological activities, this guide presents a hypothesized mechanism centered on anti-cancer properties, a common trait for such natural products. The proposed experimental design will investigate its potential to induce apoptosis and inhibit key enzymatic activities crucial for cancer cell proliferation.
Hypothesized Mechanism of Action
Based on the chemical structure of this compound and the known biological activities of similar natural products, we hypothesize that its primary mechanism of action against cancer cells involves the induction of apoptosis through the intrinsic mitochondrial pathway and the potential inhibition of key enzymes involved in cell cycle regulation or signaling.
Phase 1: In Vitro Characterization of Biological Activity
The initial phase focuses on characterizing the cytotoxic and pro-apoptotic effects of this compound on a panel of cancer cell lines.
Cytotoxicity Assessment
The foundational step is to determine the cytotoxic potential of this compound across various cancer cell lines. This will establish the concentration range for subsequent mechanistic studies.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.3 |
| Jurkat | T-cell Leukemia | 8.7 ± 1.1 |
| HCT116 | Colon Carcinoma | 22.4 ± 2.7 |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Induction
To investigate if the observed cytotoxicity is due to apoptosis, a series of assays will be conducted to detect the hallmark features of programmed cell death.
Table 2: Quantification of Apoptosis in Jurkat Cells Treated with this compound (24h)
| Treatment | Concentration (µM) | Annexin V-FITC Positive (%) | Caspase-3/7 Activity (RFU) |
| Vehicle Control | - | 4.5 ± 0.8 | 150 ± 25 |
| This compound | 10 | 35.2 ± 4.1 | 850 ± 92 |
| This compound | 25 | 68.7 ± 7.5 | 2100 ± 180 |
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Treat Jurkat cells (1 x 10⁶ cells/well in a 6-well plate) with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed Jurkat cells in a white-walled 96-well plate and treat with this compound as described above.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.
Phase 2: Delineating the Molecular Pathway
This phase aims to identify the specific signaling pathways involved in this compound-induced apoptosis and to explore its potential as an enzyme inhibitor.
Investigating the Intrinsic Apoptosis Pathway
The involvement of the mitochondrial pathway will be assessed by examining changes in mitochondrial membrane potential and the expression of key apoptotic regulatory proteins.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins in Jurkat Cells (24h)
| Protein | Treatment | Fold Change vs. Control |
| Bax | This compound (10 µM) | 2.5 ± 0.3 |
| Bcl-2 | This compound (10 µM) | 0.4 ± 0.05 |
| Cleaved Caspase-9 | This compound (10 µM) | 3.1 ± 0.4 |
| Cleaved PARP | This compound (10 µM) | 4.2 ± 0.5 |
Protocol: Western Blot Analysis
-
Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities and normalize to the loading control.
Enzyme Inhibition Assays
Given that many natural products exert their effects through enzyme inhibition, we will screen this compound against a panel of kinases known to be involved in cancer cell proliferation.
Table 4: Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| CDK2/Cyclin A | > 100 |
| PI3Kα | 8.5 ± 1.2 |
| Akt1 | 12.3 ± 1.9 |
| mTOR | 7.8 ± 1.1 |
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα, this compound at various concentrations, and the substrate PIP2.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add a detection reagent that specifically binds to the product, PIP3. The signal, often measured as fluorescence polarization or luminescence, is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Path Forward: Diagrams and Workflows
To clearly illustrate the proposed experimental plan and hypothesized molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Caption: Hypothesized signaling pathways affected by this compound in cancer cells.
Phase 3: In Vivo Validation
To translate the in vitro findings into a more physiologically relevant context, the anti-tumor efficacy of this compound will be evaluated in a preclinical animal model.
Xenograft Tumor Model
A human tumor xenograft model in immunocompromised mice will be used to assess the in vivo anti-cancer activity of this compound.
Table 5: In Vivo Efficacy of this compound in a Jurkat Cell Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 850 ± 150 | 43.3 |
| This compound | 50 | 400 ± 90 | 73.3 |
| Doxorubicin (Positive Control) | 5 | 350 ± 80 | 76.7 |
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Jurkat cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³. Randomize mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) and a vehicle control via intraperitoneal injection daily for 21 days. A positive control group (e.g., doxorubicin) should be included.
-
Tumor Measurement: Measure tumor volume every three days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This structured and multi-faceted approach will provide a robust and comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
In vitro and in vivo applications of (-)-Cyclopenol
Application Notes and Protocols for (-)-Cyclopenol: A Review of Available Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a benzodiazepine alkaloid metabolite produced by the fungus Penicillium cyclopium. It is structurally related to cyclopenin, another metabolite from the same fungus. The biosynthesis of these compounds has been a subject of study, providing context for their natural occurrence. While many fungal metabolites have been investigated for their bioactive properties, this compound remains largely uncharacterized in terms of its specific biological activities and potential therapeutic applications.
Biosynthesis of Cyclopenin and Cyclopenol
The biosynthesis of cyclopenin and cyclopenol in Penicillium cyclopium involves a series of enzymatic reactions. Uric acid has been identified as a metabolite that can stimulate the expression of the alkaloid biosynthesis pathway in this fungus[1]. The pathway, as described in the literature, provides a framework for understanding the production of these compounds.
Below is a simplified representation of the biosynthetic pathway leading to cyclopenin and cyclopenol.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (-)-Cyclopenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (-)-Cyclopenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound after Extraction | Incomplete extraction from fungal biomass. | - Ensure the fungal material is thoroughly dried and finely ground to maximize surface area. - Use a sequence of solvents with increasing polarity for exhaustive extraction. - Increase the extraction time and/or temperature, monitoring for potential degradation. |
| Degradation of this compound during extraction. | - As a benzodiazepine alkaloid, this compound may be sensitive to pH extremes and high temperatures. Maintain neutral pH and use moderate temperatures during extraction.[1][2] - Store extracts at low temperatures (-20°C) and protect from light to minimize degradation. | |
| Poor Separation during Silica Gel Chromatography | Co-elution of impurities with similar polarity. | - Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent combinations to achieve better separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina or a bonded silica phase. |
| Tailing of the this compound peak. | - The slightly acidic nature of silica gel can cause tailing of basic compounds like alkaloids. Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to improve peak shape.[3] - Ensure the sample is loaded in a concentrated band onto the column. | |
| Low Recovery from HPLC Purification | Irreversible adsorption to the column. | - Select a column with appropriate surface chemistry (e.g., C18) and ensure it is properly conditioned. - Optimize the mobile phase composition, including pH and organic modifier concentration. |
| Degradation during the HPLC run. | - Buffer the mobile phase to maintain a neutral pH. - Minimize the run time and collect fractions promptly. | |
| Difficulty in Crystallizing this compound | Presence of impurities inhibiting crystal formation. | - Ensure the starting material for crystallization is of high purity (ideally >95%). If necessary, perform an additional chromatographic step.[4][5] - Screen a variety of solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][7] |
| Supersaturation is not achieved or is too high. | - Slowly evaporate the solvent or use an anti-solvent addition method to induce gradual supersaturation.[7] - Seeding with a small crystal of pure this compound can initiate crystallization at a lower supersaturation level.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of this compound?
A1: Crude extracts from Penicillium species can contain a variety of secondary metabolites. Based on studies of related fungi, common impurities may include other alkaloids, pigments, fatty acids, and sterols. Specifically, in extracts containing cyclopenol, co-occurring compounds like viridicatin, viridicatol, and other benzodiazepine alkaloids have been identified, which may present as impurities in the purification process.
Q2: How can I monitor the purity of this compound during the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. Developing a reliable HPLC method early in the process will be crucial for assessing the purity of fractions and the final product.
Q3: What is the stability of this compound under typical laboratory conditions?
A3: As a benzodiazepine derivative, this compound may be susceptible to degradation under acidic or basic conditions and at elevated temperatures. It is recommended to work at or near neutral pH and to avoid excessive heat. Solutions of this compound should be stored at low temperatures and protected from light to minimize degradation.
Q4: What is a suitable starting point for developing an HPLC purification method for this compound?
A4: A good starting point for HPLC method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, buffered to a neutral pH (e.g., with a phosphate or acetate buffer). A gradient elution from a lower to a higher concentration of the organic solvent is often effective in separating complex mixtures from fungal extracts.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following table provides an illustrative comparison of typical outcomes for different purification techniques based on data for similar natural product purifications. These values should be considered as a general guide.
| Purification Step | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Primary Function |
| Silica Gel Column Chromatography | 5-10% | 70-85% | 60-80% | Initial purification and removal of major impurities. |
| Preparative HPLC | 70-85% | >98% | 40-60% | High-resolution final purification. |
| Crystallization | >95% | >99.5% | 70-90% | Final polishing and obtaining a stable solid form. |
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions with the highest purity of the target compound.
-
Evaporate the solvent under reduced pressure to obtain the partially purified product.
-
Protocol 2: Final Purification by Preparative HPLC
-
Method Development (Analytical Scale):
-
Using an analytical HPLC system with a C18 column, develop a gradient method that provides good separation of this compound from remaining impurities. A typical mobile phase would be a gradient of acetonitrile in water (both containing 0.1% formic acid or buffered to neutral pH).
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a larger C18 column of the same chemistry.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the partially purified this compound in the mobile phase.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the this compound peak based on UV detection.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If necessary, lyophilize the aqueous solution to obtain the pure, solid this compound.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for silica gel chromatography issues.
References
- 1. Degradation products of rubusoside under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Improving the solubility of (-)-Cyclopenol for biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using (-)-Cyclopenol in biological assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a benzodiazepine alkaloid fungal metabolite, originally isolated from Penicillium species.[1][2] It is classified as a 7-membered 2,5-dioxopiperazine alkaloid.[2][3] Due to its unique chemical structure, it is explored as a potential lead compound in drug development.[2]
Q2: What is the primary mechanism of action for this compound?
This compound is known to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 30 μM.[1] PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a target of interest in metabolic disease research.
Q3: In which solvents is this compound soluble?
According to supplier data, this compound is soluble in Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It is poorly soluble in aqueous solutions.
Q4: How should I store this compound?
Troubleshooting Guide: Solubility Issues
Q5: My this compound precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I fix it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent precipitation, follow these recommendations:
-
Minimize Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% to avoid off-target effects.[6]
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to add a very small volume to your final aqueous solution, minimizing the final DMSO concentration.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, first, dilute the DMSO stock into a small volume of your assay buffer, vortexing gently, and then add this mixture to the final volume.
-
Increase Mixing Energy: When making dilutions, add the stock solution dropwise into the vortex of the rapidly stirring aqueous buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Consider Gentle Warming or Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, always check the compound's stability under these conditions first.
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₄ | [1] |
| Formula Weight | 310.3 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solid | [1] |
| Storage | -20°C |[1] |
Table 2: Solubility Summary
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Poorly soluble / Insoluble | |
Table 3: Recommended Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | Can induce cellular stress and affect viability at higher concentrations. Always include a vehicle control. | [6] |
| Ethanol | < 0.5% | Generally more toxic to cells than DMSO. A vehicle control is critical. |[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (FW: 310.3 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 310.3 g/mol ) = 0.000322 L = 322 µL
-
-
Dissolution: Add 322 µL of high-purity, anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is for preparing a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Medium: Have the required volume of pre-warmed (37°C) cell culture medium or aqueous buffer ready in a sterile tube.
-
Dilution: Add the stock solution to the medium at a 1:1000 ratio. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
Mixing Technique: Add the 10 µL of stock solution drop-by-drop directly into the medium while actively vortexing or inverting the tube to ensure rapid and even dispersion. Do not add the medium onto the concentrated stock.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your biological assay. Use the solution immediately after preparation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound on PTP1B.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy Cyclopenol | 20007-85-6 | >95% [smolecule.com]
- 3. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of (-)-Cyclopenol under laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (-)-Cyclopenol under common laboratory conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound solid powder should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is advisable to use anhydrous DMSO to minimize the risk of hydrolysis. For aqueous-based assays, subsequent dilutions should be done carefully, keeping in mind the potential for precipitation and the impact of pH on stability.
Q3: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which includes a benzodiazepinone core, an oxirane ring, and a phenolic group, this compound is susceptible to degradation via several pathways:
-
Hydrolysis: The amide bonds in the diazepine ring and the oxirane ring are susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and other parts of the molecule can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. Many related compounds are known to be photolabile.
Q4: How can I monitor the degradation of this compound in my samples?
Degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products. LC-MS is particularly useful for identifying the mass of the degradation products, which aids in structural elucidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in an aqueous buffer. | Hydrolysis. The pH of your buffer may be promoting the cleavage of the amide bonds in the diazepine ring or the opening of the oxirane ring. | - Adjust the pH of the buffer to be near neutral (pH 6-8), if compatible with your experimental design. - Prepare fresh solutions immediately before use. - Minimize the time the compound spends in aqueous solution. |
| Discoloration of the sample (e.g., turning yellow or brown). | Oxidation. The phenolic group is prone to oxidation, which can lead to colored byproducts. This can be accelerated by light, heat, or the presence of metal ions. | - Use deoxygenated solvents for solution preparation. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant (e.g., BHT) to the formulation if it does not interfere with the experiment. - Use amber vials or protect samples from light. |
| Appearance of new peaks in HPLC chromatogram after exposure to ambient light. | Photodegradation. this compound is likely sensitive to light, leading to the formation of photoproducts. | - Conduct all experimental manipulations in a dark room or under yellow light. - Use amber-colored glassware or wrap containers in aluminum foil. - Store samples and solutions in the dark. |
| Inconsistent results between experiments. | Solvent effects or instability in solution. The choice of solvent can impact the stability of this compound. Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate degradation pathways more readily than aprotic solvents (e.g., acetonitrile, DMSO). | - Standardize the solvent used for stock solutions and dilutions. - If using protic solvents for dilutions, assess the stability over the time course of your experiment. - Always prepare fresh dilutions from a frozen stock solution for each experiment. |
Data Presentation: Forced Degradation of a Benzodiazepinone Analog
| Stress Condition | % Degradation (Typical) | Major Degradation Products (Hypothetical for this compound) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15 - 25% | Cleavage of the diazepine ring |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 20 - 30% | Hydrolysis of amide bonds and opening of the oxirane ring |
| Oxidative (3% H₂O₂, RT, 24h) | 10 - 20% | Oxidation of the phenolic group, formation of N-oxides |
| Thermal (80°C, 72h) | 5 - 10% | Minor degradation |
| Photolytic (UV light, 254 nm, 24h) | 30 - 50% | Complex mixture of photoproducts |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a peroxide solution (e.g., 3% H₂O₂). Incubate at room temperature, protected from light. Monitor at several time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven (e.g., 80°C) and analyze at set intervals.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
PTP1B Inhibition Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome common interferences in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My potential PTP1B inhibitor shows high potency in the initial screen, but the activity is not reproducible. What could be the issue?
A1: This is a common issue often attributed to assay interference. Several factors could be at play:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes by sequestering the protein. This is a leading cause of false positives in high-throughput screening.
-
Redox Activity: PTP1B has a highly reactive cysteine residue in its active site that is susceptible to oxidation. Compounds that are redox-active can oxidize this cysteine, leading to irreversible inactivation of the enzyme and appearing as potent inhibitors.
-
Assay-Specific Interferences: The type of assay you are using can be a source of interference. For example, colored or fluorescent compounds can interfere with colorimetric and fluorometric assays, respectively.
Troubleshooting Steps:
-
Check for Aggregation: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer. If the compound's IC50 value significantly increases in the presence of the detergent, it is likely an aggregator.
-
Evaluate Redox Activity: Perform the assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT). If the compound's inhibitory activity is diminished, it may be acting as an oxidizing agent.
-
Run a Counterscreen: Use a different assay format to confirm the inhibitory activity. For example, if your primary screen used a p-nitrophenyl phosphate (pNPP) substrate, validate your hits using a fluorescence-based assay with a substrate like DiFMUP, or an ELISA-based assay.
Q2: I am observing a high background signal in my fluorescence-based PTP1B assay. What are the possible causes and solutions?
A2: High background in fluorescence-based assays (e.g., using DiFMUP as a substrate) can be caused by several factors:
-
Autofluorescence of the Test Compound: The compound itself may be fluorescent at the excitation and emission wavelengths used for detection.
-
Light Scattering: Particulate matter in the assay well, such as precipitated compound, can cause light scattering, leading to an artificially high signal.
-
Contaminated Reagents: The buffer, enzyme, or substrate may be contaminated with fluorescent impurities.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Before adding the enzyme, measure the fluorescence of your compound in the assay buffer. If it is significantly fluorescent, you may need to subtract this background signal or consider a different assay format.
-
Check for Compound Precipitation: Visually inspect the assay plate for any signs of precipitation. You can also measure the absorbance of the wells at a high wavelength (e.g., 600 nm) to detect light scattering.
-
Use High-Quality Reagents: Ensure that all your reagents are of high purity and are properly stored. Filter your buffers if necessary.
Q3: My IC50 values for a known PTP1B inhibitor are inconsistent across different experiments. Why is this happening?
A3: Inconsistent IC50 values can arise from variations in experimental conditions. Key parameters to control include:
-
Enzyme Concentration: The IC50 of an inhibitor can be dependent on the enzyme concentration, particularly for tight-binding or irreversible inhibitors.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be critical, especially for time-dependent or irreversible inhibitors.
Troubleshooting Steps:
-
Standardize Enzyme and Substrate Concentrations: Use consistent concentrations of both the PTP1B enzyme and the substrate in all your assays. Report these concentrations when publishing your data.
-
Optimize Incubation Times: Determine the optimal pre-incubation time for your inhibitor by performing a time-course experiment.
-
Maintain Consistent Assay Conditions: Ensure that the pH, temperature, and buffer composition are the same for all experiments.
Summary of Common Interferences and Mitigation Strategies
| Interference Type | Mechanism | Assay(s) Affected | Mitigation Strategy |
| Compound Aggregation | Non-specific sequestration of the enzyme. | All | Add 0.01% Triton X-100 to the assay buffer. |
| Redox Activity | Oxidation of the active site cysteine. | All | Include a high concentration of DTT; perform reversibility assays. |
| Compound Fluorescence | Intrinsic fluorescence of the compound interferes with signal detection. | Fluorescence-based assays | Measure and subtract compound autofluorescence; use an alternative assay format. |
| Colored Compounds | Absorbance of the compound interferes with colorimetric detection. | Colorimetric assays (e.g., pNPP) | Measure and subtract compound absorbance; use an alternative assay format. |
| Reactive Compounds | Covalent modification of the enzyme. | All | Perform dialysis or jump-dilution experiments to assess reversibility. |
Experimental Protocols
Protocol 1: Screening for PTP1B Inhibitors using pNPP
This protocol describes a colorimetric assay for PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate. The production of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare Reagents:
-
PTP1B enzyme stock solution (e.g., 1 µg/µL).
-
pNPP substrate stock solution (e.g., 100 mM in assay buffer).
-
Test compound stock solutions in DMSO.
-
-
Assay Procedure (96-well plate format): a. Add 2 µL of the test compound or DMSO (control) to each well. b. Add 88 µL of the PTP1B enzyme solution (diluted in assay buffer to the desired concentration) to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 10 µL of 10 M NaOH. g. Read the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assay for Compound Aggregation
This protocol helps determine if a compound's inhibitory activity is due to aggregation.
-
Perform the PTP1B inhibition assay as described in Protocol 1.
-
Repeat the assay with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.
-
Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant increase (typically >5-fold) in the IC50 value in the presence of the detergent suggests that the compound is an aggregator.
Visual Guides
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: A workflow for troubleshooting irreproducible PTP1B inhibitors.
Troubleshooting inconsistent results in (-)-Cyclopenol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Cyclopenol. Given the limited specific literature on the (-)-enantiomer, this guide draws upon general principles of organic synthesis, fungal metabolite research, and biological assays, using data from its enantiomer, (+)-Cyclopenol, as a reference point.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (+)-Cyclopenol?
A1: this compound is a naturally occurring fungal metabolite belonging to the spiro-oxirane benzodiazepinedione class of compounds.[1] It is the levorotatory enantiomer of (+)-Cyclopenol, meaning it rotates plane-polarized light in the counter-clockwise direction. While possessing the same chemical formula and connectivity of atoms as (+)-Cyclopenol, its three-dimensional arrangement is a mirror image. This difference in stereochemistry can lead to significantly different biological activities.
Q2: I am trying to isolate this compound from a fungal culture but the yield is very low. What can I do?
A2: Low yields of fungal metabolites are a common issue. Several factors can influence the production of secondary metabolites in fungi. Consider optimizing the following culture conditions:
-
Media Composition: Varying the carbon and nitrogen sources, as well as the concentration of salts and trace elements, can significantly impact metabolite production.
-
Growth Conditions: Experiment with different temperatures, pH levels, and aeration rates (shaking vs. static culture).
-
Fermentation Time: Conduct a time-course study to determine the optimal harvest time for maximal this compound production.
-
Elicitors: The addition of small molecules known as elicitors can sometimes trigger or enhance the production of secondary metabolites.
Q3: My spectroscopic data (NMR, MS) for my synthesized compound matches the literature for Cyclopenol, but I am unsure of the enantiomeric purity. How can I confirm I have the (-)-enantiomer?
A3: Standard NMR and mass spectrometry will not distinguish between enantiomers. To determine the enantiomeric purity of your sample, you will need to use a chiral analytical technique. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can separate the two enantiomers, allowing for quantification of the enantiomeric excess (ee).
-
Polarimetry: Measurement of the specific rotation of your sample and comparison to any available literature value for this compound will confirm the dominant enantiomer. The specific rotation should be equal in magnitude but opposite in sign to that of (+)-Cyclopenol.
Q4: I am observing inconsistent results in my biological assays with this compound. What are the potential causes?
A4: Inconsistent biological activity can stem from several sources:
-
Compound Stability: this compound, containing a strained oxirane ring and lactam functionalities, may be susceptible to degradation. Ensure proper storage of the compound (e.g., at low temperature, protected from light and moisture) and prepare fresh solutions for each experiment.
-
Solvent Effects: The choice of solvent for your stock solutions and final assays can impact the compound's solubility and stability. Always include appropriate vehicle controls in your experiments.
-
Assay Conditions: Variations in cell density, incubation time, and reagent concentrations can all contribute to inconsistent results. Meticulous standardization of your experimental protocol is crucial.
-
Enantiomeric Purity: If your synthetic route does not have perfect stereocontrol, the presence of the (+) enantiomer could interfere with the biological activity of the desired (-) enantiomer, potentially leading to variable results.
Troubleshooting Guides
Synthetic Chemistry
Problem: Low yield or incomplete reaction during the enantioselective synthesis of the spiro-oxirane benzodiazepinedione core.
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials or reagents. | Ensure all starting materials and reagents are pure and dry. Anhydrous solvents are critical for many organometallic reactions. |
| Inefficient catalyst. | If using a chiral catalyst for enantioselection, ensure it is properly activated and handled under inert conditions. Consider screening different catalysts or ligands. |
| Suboptimal reaction conditions. | Systematically vary the reaction temperature, time, and concentration. Small changes can have a significant impact on yield and stereoselectivity. |
| Side reactions. | Analyze the crude reaction mixture by TLC or LC-MS to identify any major byproducts. This can provide clues about competing reaction pathways. |
Problem: Difficulty in purifying the final this compound product.
| Potential Cause | Troubleshooting Step |
| Similar polarity of starting materials, byproducts, and product. | Optimize your chromatography conditions. Experiment with different solvent systems for flash chromatography or consider using preparative HPLC. |
| Product degradation on silica gel. | If the compound is acid-sensitive, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. |
| Product is an oil or amorphous solid. | Attempt recrystallization from various solvent systems to obtain a crystalline solid, which is typically easier to handle and purify. |
Biological Assays
Problem: High variability between replicate wells in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| "Edge effects" in multi-well plates. | To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental data or filling them with sterile media. |
| Compound precipitation. | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, try lowering the final concentration or using a different solvent system. |
Problem: Lack of reproducible dose-response curve.
| Potential Cause | Troubleshooting Step |
| Compound degradation in media. | Perform a stability study of this compound in your cell culture media over the time course of your experiment. |
| Cell line instability. | Ensure you are using a consistent passage number of your cell line, as cellular responses can change over time in culture. |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
Data Presentation
Table 1: Spectroscopic Data for (+)-Cyclopenol
Note: The following data is for the enantiomer, (+)-Cyclopenol. For this compound, similar ¹H and ¹³C NMR chemical shifts and mass spectrometry data are expected. The key distinguishing feature will be the specific optical rotation, which should be of a similar magnitude but opposite in sign.
| Data Type | Values |
| Molecular Formula | C₁₇H₁₄N₂O₄[1] |
| Molecular Weight | 310.3 g/mol [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.56 (m, 1H), 7.17 (m, 1H), 7.16 (m, 1H), 7.15 (m, 1H), 7.01 (dd, J=7.7, 7.7 Hz, 1H), 6.70 (dd, J=7.7, 1.8 Hz, 1H), 6.15 (t, J=1.8 Hz, 1H), 6.11 (d, J=7.7 Hz, 1H), 4.08 (s, 1H), 3.19 (s, 3H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.7, 168.4, 158.4, 136.5, 134.0, 133.5, 132.2, 130.3, 128.0, 126.1, 122.3, 118.5, 117.0, 113.8, 71.7, 65.9, 31.7[2] |
| HR-ESI-MS m/z | 333.0843 [M+Na]⁺[2] |
Experimental Protocols
General Protocol for Fungal Culture and Metabolite Extraction (Adapted for Penicillium sp.)
-
Inoculation: Aseptically inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of the Penicillium species known to produce Cyclopenol.
-
Incubation: Incubate the culture at 25-28 °C with shaking (e.g., 150 rpm) for 14-21 days.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic extracts.
-
Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.
-
Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired compound. Further purification can be achieved by preparative TLC or HPLC.
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: General workflow for this compound experiments.
References
How to address microbial contamination in (-)-Cyclopenol cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing microbial contamination in (-)-Cyclopenol cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of microbial contamination in my this compound culture?
A1: Microbial contamination can manifest in several ways. Visually, you might observe unexpected turbidity or cloudiness in the liquid culture, or the appearance of distinct colonies on solid media that differ in morphology from your Penicillium culture.[1][2] Changes in the color of the culture medium, often due to a shift in pH, are also a key indicator.[1][2] Other signs include a foul or unusual odor (e.g., sour, putrid, or musty), the formation of a surface film (pellicle), or excessive foaming.[1][3] Under a microscope, you may see motile bacterial cells or the filamentous structures of foreign fungi or yeasts.[1][2][4]
Q2: What are the common sources of contamination in fungal cultures?
A2: Contamination can originate from various sources, including the air, non-sterile equipment, contaminated reagents or media, and the personnel carrying out the procedures.[5][6] Inadequate aseptic technique during inoculation or sampling is a primary cause.[7] Other potential sources include contaminated water baths, incubators, and even the initial spore suspension or inoculum.[6][8]
Q3: Can I use antibiotics to control bacterial contamination in my Penicillium culture?
A3: Yes, antibiotics can be used to inhibit or eliminate bacterial contaminants. A common combination is penicillin and streptomycin, which is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[9][10][11] Other antibiotics like gentamicin, kanamycin, and chloramphenicol can also be used. However, it is crucial to consider that the overuse of antibiotics can lead to the development of resistant strains and may have unintended effects on the growth and metabolism of your Penicillium culture.[10][12] Therefore, antibiotics should be used as a corrective measure rather than a substitute for good aseptic practice.
Q4: How does microbial contamination affect the yield of this compound?
Q5: What are the optimal growth conditions for Penicillium species to minimize contamination risk?
A5: Maintaining optimal growth conditions for your Penicillium strain is a key strategy to prevent contamination, as a healthy and vigorously growing culture is less susceptible to being outcompeted by contaminants. For many Penicillium species, the optimal temperature for growth and secondary metabolite production is between 25°C and 28°C.[16][17] The pH of the culture medium should ideally be maintained between 6.0 and 7.0.[17] Providing adequate aeration and agitation is also crucial for submerged cultures.[18] It is important to consult literature specific to the Penicillium strain you are using to determine its precise optimal growth parameters.
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
This guide will help you to presumptively identify the type of microbial contaminant in your this compound culture.
| Observation | Possible Contaminant | Confirmation Method | Appearance |
| Sudden turbidity, cloudy medium, rapid drop in pH (medium turns yellow) | Bacteria | Gram Staining, Microscopy | Small, motile or non-motile single cells. |
| White, fluffy, or colored (green, black) filamentous growth, often on the surface. | Mold (Fungus) | Lactophenol Cotton Blue Staining, Microscopy | Mycelial structures with visible spores. |
| Cloudy medium, sometimes with a silky appearance, distinct "yeasty" or alcohol-like odor. | Yeast | Microscopy | Oval or spherical budding cells. |
This table provides a general guide. For definitive identification, it is recommended to perform microbiological culturing and analysis.
Guide 2: Step-by-Step Troubleshooting for a Contaminated Culture
If you suspect contamination, follow these steps to manage the issue.
Step 1: Isolate the Contaminated Culture Immediately separate the suspected culture from other experiments to prevent cross-contamination.
Step 2: Microscopic Examination Take a small, aseptic sample from the culture and examine it under a microscope to help identify the type of contaminant (refer to Guide 1).
Step 3: Evaluate the Severity Determine the extent of the contamination. If it is a minor, localized contamination on a solid plate, you may be able to salvage the culture. If a liquid culture is heavily contaminated, it is often best to discard it.
Step 4: Salvage or Discard
-
For minor contamination on solid media: You can attempt to subculture a small piece of the uncontaminated fungal mycelium onto a fresh plate containing appropriate antibiotics or antifungals.
-
For liquid culture contamination: It is generally recommended to autoclave and discard the culture to prevent further spread.
Step 5: Decontaminate Thoroughly clean and decontaminate all equipment, incubators, and workspaces that have come into contact with the contaminated culture. Use a suitable disinfectant, such as 70% ethanol or a bleach solution.
Step 6: Review and Refine Aseptic Technique Carefully review your laboratory procedures to identify potential sources of the contamination and implement corrective actions to prevent future occurrences.
Experimental Protocols
Protocol 1: Aseptic Inoculation of Penicillium Cultures
This protocol outlines the steps for the aseptic transfer of Penicillium spores or mycelium to fresh culture medium.
Materials:
-
Sterile culture medium (liquid broth or agar plates)
-
Penicillium stock culture (spore suspension or agar plate)
-
Sterile inoculation loop or needle
-
Bunsen burner or alcohol lamp
-
Laminar flow hood or clean bench
-
70% ethanol for disinfection
Procedure:
-
Disinfect the work surface of the laminar flow hood with 70% ethanol.
-
Arrange all sterile materials within the hood.
-
Sterilize the inoculation loop or needle by heating it in the flame until it is red-hot.[7] Allow it to cool completely in the sterile air of the hood.
-
For transfer from an agar plate: Open the lid of the Penicillium stock plate slightly. Touch the cooled loop to an area of fungal growth to pick up a small amount of mycelium or spores.
-
For transfer from a liquid culture: Briefly flame the mouth of the culture tube or flask.[7] Insert the sterile loop to collect a loopful of the culture.
-
Transfer the inoculum to the fresh medium. For liquid cultures, immerse the loop and agitate gently. For agar plates, gently streak the loop across the surface of the agar.
-
If working with tubes or flasks, flame the mouth again before replacing the cap or plug.[7]
-
Sterilize the inoculation loop again before setting it down.
-
Incubate the newly inoculated culture under optimal conditions for your Penicillium strain.
Protocol 2: Elimination of Bacterial Contamination using the Cabin-Sequestering (CS) Method
This method is a non-antibiotic approach to purify a fungal culture from bacterial contamination on a solid medium.[12]
Materials:
-
Contaminated fungal culture on an agar plate
-
Fresh sterile agar plates
-
Sterile scalpel or cork borer (3-5 mm diameter)
-
Sterile coverslips
-
Sterile forceps
Procedure:
-
On a fresh sterile agar plate, use a sterile scalpel or cork borer to excavate a small hole or "cabin" (3-5 mm in diameter) in the center of the agar.
-
From the contaminated plate, carefully excise a small piece of the fungal mycelium that appears to have the least amount of visible bacterial contamination.
-
Inoculate this piece of mycelium into the cabin on the fresh plate.
-
Using sterile forceps, carefully place a sterile coverslip over the cabin, ensuring it makes good contact with the agar surface without trapping air bubbles.
-
Incubate the plate under conditions suitable for fungal growth.
-
Over several days, the fungal hyphae will grow out from under the edges of the coverslip, while the non-motile bacteria will be trapped within the cabin.
-
Once there is sufficient fungal growth outside the coverslip, aseptically transfer a small piece of the new, clean mycelium to a fresh agar plate.
-
Incubate the new plate to obtain a pure fungal culture.
Visualizations
Caption: Troubleshooting workflow for suspected microbial contamination.
Caption: Experimental workflow for aseptic inoculation of cultures.
Caption: Conceptual diagram of signaling pathways in Penicillium.
References
- 1. Fermenter Academy [fermenteracademy.lovable.app]
- 2. 細胞培養污染疑難排解 [sigmaaldrich.com]
- 3. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 6. corning.com [corning.com]
- 7. awri.com.au [awri.com.au]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. downstreamcolumn.com [downstreamcolumn.com]
- 10. thomassci.com [thomassci.com]
- 11. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 12. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]
- 15. Frontiers | Modulation of extracellular Penicillium expansum-driven acidification by Papiliotrema terrestris affects biosynthesis of patulin and has a possible role in biocontrol activity [frontiersin.org]
- 16. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Enhancing the Biological Activity of (-)-Cyclopenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the biological activity of (-)-Cyclopenol and its derivatives. Given that research on this compound is still emerging, this guide also draws on established principles for the broader class of dioxopiperazine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a 7-membered 2,5-dioxopiperazine alkaloid originally isolated from the endophytic fungus Penicillium sclerotiorum found in the Chinese mangrove Bruguiera gymnorrhiza.[1] While specific biological activities for this compound are not yet extensively documented in publicly available literature, secondary metabolites from mangrove endophytic fungi are known to possess a range of promising biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The dioxopiperazine scaffold is a common feature in many natural products with diverse pharmacological effects.[2][3][4]
Q2: How can the biological activity of this compound derivatives be enhanced?
Enhancing the biological activity of a natural product like this compound typically involves chemical modification to improve its potency, selectivity, and pharmacokinetic properties. While specific structure-activity relationship (SAR) studies on this compound are limited, general strategies for dioxopiperazine alkaloids can be applied:
-
Structural Modification: Introducing or modifying functional groups on the core structure can significantly impact activity. This can be achieved through synthetic chemistry to create a library of derivatives.
-
Enzymatic Tailoring: The biosynthesis of dioxopiperazine natural products often involves "tailoring" enzymes such as oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases.[2] These enzymes can be used in biocatalytic processes to generate novel derivatives with potentially enhanced activity.
-
Formulation and Delivery: Improving the solubility and bioavailability of a compound through advanced formulation strategies can enhance its biological effect in vivo.
Q3: What are some common challenges when working with this compound and its derivatives in the lab?
Researchers may encounter several challenges, including:
-
Low Yields: Isolation from natural sources can result in low yields of the parent compound.
-
Solubility Issues: Like many natural products, this compound derivatives may have poor solubility in aqueous solutions, complicating in vitro assays.
-
Stability: The stability of the compounds under various experimental conditions (pH, temperature, light exposure) should be determined to ensure reliable results.
-
Characterization: Thorough structural characterization of new derivatives is crucial and can be challenging.
Troubleshooting Guides
Problem 1: Low or Inconsistent Bioactivity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | 1. Use a co-solvent such as DMSO or ethanol (ensure final concentration does not affect the assay). 2. Prepare a stock solution at a high concentration in an appropriate solvent and then dilute it in the assay medium. 3. Visually inspect for precipitation after dilution. |
| Compound Degradation | 1. Assess the stability of the compound in the assay buffer and under incubation conditions. 2. Prepare fresh solutions for each experiment. 3. Protect from light if the compound is light-sensitive. |
| Incorrect Assay Concentration | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Verify the accuracy of dilutions. |
| Cell Line Viability/Contamination | 1. Regularly check cell lines for mycoplasma contamination. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Problem 2: Difficulty in Synthesizing or Modifying this compound Derivatives
| Possible Cause | Troubleshooting Step |
| Low Reaction Yield | 1. Optimize reaction conditions (temperature, solvent, catalyst, reaction time). 2. Use protecting groups for sensitive functional moieties. 3. Consider alternative synthetic routes. |
| Difficult Purification | 1. Employ a combination of chromatographic techniques (e.g., column chromatography followed by HPLC). 2. Recrystallization may be an option for solid compounds. |
| Challenges with Stereochemistry | 1. Use stereoselective reagents and catalysts. 2. Chiral chromatography can be used to separate enantiomers. |
Data Presentation
Table 1: Illustrative Cytotoxicity Data for a Hypothetical Series of this compound Derivatives against A549 Lung Cancer Cells (72h Incubation)
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | > 100 |
| Derivative 1 | Addition of a hydroxyl group | 75.2 |
| Derivative 2 | Addition of a methyl group | 98.5 |
| Derivative 3 | Addition of a prenyl group | 25.8 |
| Doxorubicin | Positive Control | 0.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: General experimental workflow for enhancing the biological activity of this compound derivatives.
Caption: A putative signaling pathway for the induction of apoptosis by a bioactive this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance in antibacterial assays with (-)-Cyclopenol
Important Notice: As of November 2025, there is no publicly available scientific literature detailing the use of (-)-Cyclopenol to overcome resistance in antibacterial assays. The information provided below is a generalized template designed for researchers working with novel antibiotic adjuvants or resistance-modifying agents. This guide uses a hypothetical molecule, "Compound X," to illustrate the expected data, potential troubleshooting scenarios, and experimental workflows. Researchers should substitute the specific findings for their compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are not observing a synergistic effect between Compound X and our β-lactam antibiotic against our resistant strain. What are the potential causes?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Mechanism of Resistance: Ensure the resistance mechanism of your bacterial strain is the one targeted by Compound X. For example, if Compound X inhibits a specific efflux pump, it will not be effective against a strain that relies on enzymatic degradation (e.g., β-lactamase production) or target-site modification.
-
Compound X Concentration: The concentration of Compound X may be suboptimal. Perform a dose-response experiment to determine its optimal, non-toxic concentration for synergy. It should be used at a sub-inhibitory concentration (typically ≤1/4 MIC).
-
Antibiotic Concentration Range: The antibiotic concentration range in your assay might be too high, masking any potential synergistic effect. Ensure your dilution series covers concentrations well below the antibiotic's MIC for the resistant strain.
-
Inoculum Effect: A high bacterial inoculum can sometimes overcome the effect of the antibiotic combination. Ensure your inoculum is standardized, typically to ~5 x 10^5 CFU/mL.
-
Compound Stability: Verify the stability of Compound X in your chosen broth medium and incubation conditions. Degradation over the incubation period could lead to a loss of activity.
Q2: The MIC results for our antibiotic in combination with Compound X are inconsistent across experiments. How can we improve reproducibility?
A2: Inconsistent MIC values are a common issue. To improve reproducibility:
-
Standardize Inoculum: Precise standardization of the bacterial inoculum is critical. Use a spectrophotometer to adjust the turbidity of your bacterial suspension (e.g., to a 0.5 McFarland standard) before diluting it to the final concentration.
-
Consistent Reagents: Use the same batch of Mueller-Hinton Broth (MHB), antibiotics, and Compound X for a set of related experiments. Variations in media composition, especially cation concentration, can affect antibiotic activity.
-
Precise Pipetting: Ensure pipettes are calibrated and use proper technique to minimize errors during the serial dilution process in the 96-well plates.
-
Incubation Conditions: Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 18-24 hours). Stacking plates unevenly in the incubator can lead to temperature variations.
-
Reading Method: Read the MICs at a consistent time point and use a standardized method for determining growth (e.g., visual inspection by the same person or using a plate reader for optical density).
Q3: How is synergy formally defined and calculated in a checkerboard assay?
A3: Synergy is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the individual FICs.
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FICA + FICB
The result is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Guides
This troubleshooting flowchart provides a logical path for diagnosing common issues during synergy experiments.
Data Presentation
The efficacy of a resistance modifier is best demonstrated by showing the reduction in the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic.
Table 1: Synergistic Activity of Compound X with Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | Compound | MIC (µg/mL) | FICI | Interpretation |
| MRSA (ATCC 43300) | Oxacillin alone | 256 | - | Resistant |
| Compound X alone | >512 | - | No intrinsic activity | |
| Oxacillin + Compound X (at 16 µg/mL) | 4 | 0.25 | Synergy | |
| MSSA (ATCC 29213) | Oxacillin alone | 0.25 | - | Susceptible |
| Compound X alone | >512 | - | No intrinsic activity | |
| Oxacillin + Compound X (at 16 µg/mL) | 0.25 | 1.0 | Indifference |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation: Prepare a stock solution of the test compound (e.g., Compound X or antibiotic) at a high concentration in a suitable solvent (e.g., DMSO). Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Adjust a bacterial suspension to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
This protocol assesses the interaction between two compounds.
-
Preparation: Determine the MIC of each compound individually first. Prepare stock solutions and bacterial inoculum as described in the MIC protocol.
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), prepare serial dilutions of Drug A (e.g., Oxacillin) in 50 µL volumes, with concentrations ranging from 4x MIC to 1/16x MIC.
-
Along the y-axis (e.g., rows A-G), prepare serial dilutions of Drug B (e.g., Compound X) in 50 µL volumes.
-
This creates a matrix of combination concentrations.
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension (~5 x 10^5 CFU/mL) to each well containing the drug combinations.
-
Controls: Include rows and columns with each drug alone to re-confirm the single-agent MICs, as well as a growth control well with no drugs.
-
Incubation & Reading: Incubate as for a standard MIC assay. Identify the well with the lowest concentration of each drug that inhibits growth.
-
Calculation: Calculate the FICI as described in the FAQ section.
Pitfalls to avoid when working with fungal secondary metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fungal secondary metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls and challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges when working with fungal secondary metabolites?
A1: Researchers face several significant challenges, including the fact that many biosynthetic gene clusters are silent under standard laboratory conditions, leading to low or no production of the desired metabolite.[1][2] Technical hurdles in the isolation and purification of these compounds are also common, often due to low yields and product instability.[3][4] Furthermore, the high rediscovery rate of known compounds makes the identification of novel metabolites increasingly difficult.[5][6]
Q2: How can I increase the production yield of my target secondary metabolite?
A2: Optimizing fermentation media is a critical step, as the choice of carbon and nitrogen sources can significantly influence metabolite synthesis.[3] Varying cultivation parameters such as temperature, pH, aeration, and agitation can also enhance production.[7][8] Additionally, employing genetic manipulation techniques like CRISPR-Cas9 or using epigenetic modifiers can activate silent gene clusters and boost yields.[2][3]
Q3: What are the main classes of fungal secondary metabolites?
A3: Fungal secondary metabolites are structurally diverse and are generally categorized into four main groups based on their biosynthetic pathways: polyketides, non-ribosomal peptides, terpenes, and alkaloids.[3][9] Some metabolites are also produced through hybrid pathways, combining elements from these primary pathways to create more complex compounds.[3]
Q4: Why is it difficult to identify novel secondary metabolites?
A4: The difficulty in discovering new secondary metabolites stems from several factors. Many fungi possess "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions.[3] Activating these silent clusters is a key challenge in novel compound discovery.[2]
Troubleshooting Guides
Cultivation and Metabolite Production
Q: My fungal strain is not producing the desired secondary metabolite or the yield is very low. What can I do?
A: Low or no production of a target metabolite is a common issue. Here are several troubleshooting steps you can take:
-
Optimize Culture Conditions: The production of secondary metabolites is often sensitive to environmental cues.[3] Systematically vary the following parameters:
-
Media Composition: Test different carbon and nitrogen sources.[3][8] The type and concentration of these nutrients can dramatically affect secondary metabolism.[8]
-
Temperature: Both high and low temperatures can hinder mycelial growth and metabolite production.[8] Determine the optimal temperature for your fungal strain.
-
pH: The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting metabolite synthesis.
-
Aeration and Agitation: In liquid cultures, the levels of dissolved oxygen are critical.[7] Experiment with different shaking speeds.
-
-
Activate Silent Biosynthetic Gene Clusters (BGCs): Many BGCs are not expressed under standard lab conditions.[1][2] Consider the following approaches:
-
Co-cultivation: Grow your fungus with other microorganisms (bacteria or other fungi). The interaction can induce the expression of otherwise silent BGCs.
-
Epigenetic Modification: Use chemical epigenetic modifiers such as DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) to trigger the expression of silent gene clusters.[2]
-
Workflow for Troubleshooting Low Metabolite Production
Caption: A flowchart outlining the steps to troubleshoot low or absent production of fungal secondary metabolites.
Extraction
Q: My extraction yield is poor. How can I improve it?
A: Poor extraction yield can be due to an inappropriate choice of solvent or an inefficient extraction method.
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target metabolite. A common strategy is to perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[10]
-
Extraction Method:
-
Liquid-Liquid Extraction: For liquid cultures, this is a standard method. Ensure vigorous mixing to maximize the surface area between the aqueous culture broth and the organic solvent.[10]
-
Solid-Phase Extraction (SPE): This can be a more efficient and selective method for cleaning up crude extracts.[11]
-
Experimental Protocol: General Solvent Extraction from Liquid Culture
-
Culture Preparation: After the desired incubation period, homogenize the fungal fermentation broth.[12]
-
Initial Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate) to the culture filtrate in a separatory funnel.[7][12]
-
Mixing: Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and partitioning of the metabolites into the organic phase.[12]
-
Phase Separation: Allow the layers to separate. The organic solvent layer containing the extracted compounds is then collected.[7][12]
-
Drying and Concentration: Evaporate the solvent from the collected organic phase using a rotary evaporator to obtain the crude extract.[12]
-
Storage: Store the dried crude extract at 4°C for further analysis.[12]
Purification
Q: I am having difficulty purifying my target compound from the crude extract. What techniques can I use?
A: Purifying a single compound from a complex mixture of secondary metabolites can be challenging. A multi-step chromatographic approach is often necessary.
-
Initial Fractionation: Use column chromatography with silica gel or other stationary phases to perform an initial separation of the crude extract into simpler fractions.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of the target compound from the fractions obtained in the previous step.[7][14]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be a faster and more cost-effective alternative to traditional methods for some compounds.[13]
Generalized Purification Workflow
References
- 1. Regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae [mdpi.com]
- 9. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 14. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of (+)-Cyclopenol and (-)-Cyclopenol: An Unresolved Question in Stereochemistry
Researchers in drug discovery and natural product chemistry often encounter stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. A crucial aspect of drug development is understanding how this difference in spatial arrangement, or chirality, affects biological activity. This guide endeavors to provide a comparative analysis of the biological activities of the two enantiomers of Cyclopenol, a naturally occurring benzodiazepine alkaloid. However, a comprehensive review of the scientific literature reveals a significant knowledge gap: while (+)-Cyclopenol has been isolated and its properties studied, there is a notable absence of research on the biological activity of its enantiomer, (-)-Cyclopenol. This guide will therefore summarize the known biological activities of (+)-Cyclopenol and discuss the potential implications of stereochemistry on its function, drawing parallels from other chiral molecules.
Introduction to Cyclopenol and the Importance of Chirality
Cyclopenol is a metabolite produced by certain species of fungi, such as Penicillium and Aspergillus. Its structure features a benzodiazepine-dione core, a class of compounds known for their diverse pharmacological effects. The molecule possesses chiral centers, meaning it can exist in two non-superimposable mirror-image forms: (+)-Cyclopenol and this compound.
In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). Therefore, the study of individual enantiomers is critical for the development of safe and effective drugs.
Known Biological Activities of (+)-Cyclopenol
(+)-Cyclopenol has been isolated from various fungal sources and has been the subject of limited biological screening. The available data, while not extensive, suggests potential for further investigation.
Table 1: Summary of Reported Biological Activities of (+)-Cyclopenol
| Biological Activity | Assay Type | Target Organism/Cell Line | Observed Effect | Citation |
| Cytotoxicity | In vitro | Not specified | Weakly cytotoxic | [1] |
| Antimicrobial | In vitro | Not specified | Weak antimicrobial activity | [1] |
Note: The available literature on the biological activity of (+)-Cyclopenol is sparse, and detailed quantitative data is limited.
The Missing Piece: The Biological Profile of this compound
A thorough search of scientific databases and patent literature did not yield any studies that have specifically isolated or synthesized and subsequently evaluated the biological activity of this compound. This lack of data makes a direct comparison with (+)-Cyclopenol impossible at this time.
The Significance of Stereochemistry: Lessons from Other Chiral Compounds
To understand the potential differences in bioactivity between (+)- and this compound, it is instructive to examine other chiral drugs where both enantiomers have been studied.
-
Thalidomide: The classic and tragic example. (R)-thalidomide is an effective sedative and antiemetic, while (S)-thalidomide is a potent teratogen, responsible for the birth defects associated with the racemic drug.
-
Ibuprofen: A common non-steroidal anti-inflammatory drug (NSAID). (S)-ibuprofen is the active enantiomer responsible for inhibiting cyclooxygenase (COX) enzymes, while (R)-ibuprofen is largely inactive but can be converted to the (S)-form in the body.
-
Albuterol (Salbutamol): A bronchodilator used to treat asthma. (R)-albuterol is the active enantiomer that relaxes airway smooth muscle, while (S)-albuterol is inactive and may contribute to some side effects.
These examples underscore the critical importance of studying enantiomers separately. The biological effects of racemic mixtures can be misleading, as the activity of one enantiomer can mask the inactivity or adverse effects of the other.
Future Research Directions
The absence of data on this compound represents a clear opportunity for future research. The following experimental workflow is proposed for a comprehensive comparative study of the two enantiomers.
Caption: Proposed workflow for the comparative biological evaluation of Cyclopenol enantiomers.
Detailed Methodologies for Future Studies
Should the enantiomers of Cyclopenol become available for comparative testing, the following experimental protocols would be essential for a thorough evaluation.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: (+)-Cyclopenol and this compound are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Antimicrobial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains are grown in appropriate broth media to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: Stock solutions of (+)-Cyclopenol and this compound are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are made in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganisms with no compound), a negative control (broth only), and a solvent control are included. A standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole) is used as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
The comparative biological activity of (+)-Cyclopenol and this compound remains an open question in the field of natural product chemistry and pharmacology. While (+)-Cyclopenol has been identified and shown to possess weak biological activities, the lack of data on this compound prevents a comprehensive understanding of the role of stereochemistry in the function of this molecule. The synthesis and biological evaluation of both enantiomers are crucial next steps to unlock the full potential of Cyclopenol as a scaffold for drug discovery. Such studies would not only elucidate the structure-activity relationships of this particular compound but also contribute to the broader understanding of the profound impact of chirality on biological systems.
References
(-)-Cyclopenol in the Landscape of PTP1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Cyclopenol and other prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a validated therapeutic target for type 2 diabetes, obesity, and cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental frameworks to offer an objective overview for researchers in the field.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory potential of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values and modes of inhibition for this compound and a selection of other natural and synthetic PTP1B inhibitors.
| Inhibitor Name | Type | Source/Origin | IC50 (µM) | Mode of Inhibition |
| Cyclopenol | Natural Product | Penicillium sp. | 30.0[1] | Not Reported |
| Ertiprotafib | Synthetic | Pharmaceutical | 1.6 - 29 | Non-competitive |
| Trodusquemine (MSI-1436) | Natural Product Analogue | Squalus acanthias | 1.0 | Allosteric |
| JTT-551 | Synthetic | Pharmaceutical | 0.22 | Mixed-type |
| Ursolic Acid | Natural Product | Various Plants | 3.1 - 7.47[2] | Allosteric |
| Oleanolic Acid | Natural Product | Various Plants | 1.4 | Not Reported |
| Lupeol | Natural Product | Sorbus commixta | 5.6[3] | Non-competitive |
| Lupenone | Natural Product | Sorbus commixta | 13.7[3] | Non-competitive |
PTP1B Signaling Pathways
PTP1B plays a crucial role in attenuating key cellular signaling pathways, primarily the insulin and leptin pathways. Its inhibition is a primary strategy for enhancing these signals in disease states.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of PTP1B inhibitors. Below is a detailed protocol for a typical PTP1B inhibition assay.
PTP1B Inhibition Assay Protocol
This protocol is adapted from methodologies described in the literature for the colorimetric determination of PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test Compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., Ursolic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: a. In a 96-well plate, add 50 µL of assay buffer to all wells. b. Add 2 µL of the diluted test compounds or positive control to the respective wells. For the control (no inhibition) and blank wells, add 2 µL of DMSO. c. Add 23 µL of the PTP1B enzyme solution (at a pre-determined optimal concentration) to all wells except the blank. Add 23 µL of assay buffer to the blank wells. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.
-
Data Acquisition: a. Immediately measure the absorbance at 405 nm (A405) at time zero. b. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). c. After incubation, measure the A405 again.
-
Data Analysis: a. Subtract the A405 of the blank from all other readings. b. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (A405_inhibitor - A405_t0) / (A405_control - A405_t0)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening and characterizing PTP1B inhibitors.
Caption: Workflow for PTP1B inhibitor discovery and characterization.
Concluding Remarks
While the available data on the PTP1B inhibitory activity of this compound is currently limited to a single reported IC50 value of 30.0 µM from a study on marine-derived fungal metabolites, this initial finding places it within the range of other known natural product inhibitors.[1] Further research is warranted to elucidate its precise mode of inhibition, selectivity against other protein tyrosine phosphatases, and its efficacy in cellular and in vivo models. The comparative data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers working to advance the development of novel and effective PTP1B inhibitors for the treatment of metabolic diseases and cancer.
References
- 1. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of protein tyrosine phosphatase 1B by lupeol and lupenone isolated from Sorbus commixta - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of (-)-Cyclopenol Analogs for Anticancer Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
(-)-Cyclopenol, a naturally occurring spiro-benzodiazepine-oxirane alkaloid, and its analogs have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective anticancer agents. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing a potential signaling pathway to aid researchers in this field.
Comparative Biological Activity of this compound and Related Analogs
The cytotoxic and inhibitory activities of this compound and its structurally related analogs have been evaluated in various studies. While a comprehensive Structure-Activity Relationship (SAR) study on a systematically modified series of this compound is not yet available in the public domain, analysis of naturally occurring related compounds provides valuable insights. The following table summarizes the reported biological activities against different cancer cell lines and a viral protease.
| Compound | Structure | Target/Cell Line | Activity (IC₅₀) | Reference |
| Cyclopenin | (Image of Cyclopenin structure) | SARS-CoV-2 Mpro | 0.40 ± 0.01 µM | [1] |
| Viridicatin | (Image of Viridicatin structure) | HEPG2 (Liver Cancer), MCF7 (Breast Cancer) | 32.88 µg/mL (HEPG2), 24.33 µg/mL (MCF7) | [2] |
| Dehydrocyclopeptine | (Image of Dehydrocyclopeptine structure) | HEPG2 (Liver Cancer), MCF7 (Breast Cancer) | > 50 µg/mL (for the fraction containing it) | [2] |
| Cyclopentenone | (Image of Cyclopentenone structure) | Melanoma, Lung Cancer Cells | Sub-micromolar range | [3] |
Key Observations from the Data:
-
The core benzodiazepine-dione structure appears crucial for biological activity.
-
The presence and nature of the substituent on the phenyl ring likely influence potency and selectivity.
-
The cyclopentenone moiety, a key feature of the cyclopenol scaffold, is known to contribute to cytotoxicity.[3]
-
Minor structural modifications, such as the degree of saturation in the diazepine ring (comparing viridicatin and dehydrocyclopeptine), can significantly impact cytotoxic efficacy.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies for key biological assays are provided below.
Cytotoxicity Determination using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4][5][6][7][8]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assessment by Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10][11][12][13]
Procedure:
-
Cell Lysis: Treat cells with the test compounds as in the MTT assay. After incubation, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Colorimetric/Fluorometric Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.
Potential Signaling Pathway: Wnt/β-catenin Pathway
While the precise signaling pathway targeted by this compound in cancer cells is yet to be fully elucidated, the structurally related compound, viridicatol, has been shown to modulate the Wnt/SHN3 pathway in the context of bone formation.[7] The Wnt signaling pathway is frequently dysregulated in various cancers, making it a plausible target for anticancer agents. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Figure 1: A simplified diagram of the canonical Wnt/β-catenin signaling pathway. This compound analogs may exert their anticancer effects by modulating key components of this pathway, such as the destruction complex, leading to altered cell fate.
Hypothesized Mechanism of Action:
It is plausible that this compound analogs could interfere with the Wnt/β-catenin pathway. For instance, they might stabilize the destruction complex, leading to increased degradation of β-catenin. This would, in turn, reduce the transcription of Wnt target genes that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells. Further investigation is required to validate this hypothesis and pinpoint the precise molecular target(s) of this compound analogs within this or other signaling cascades.
This guide provides a foundational resource for researchers working on the structural optimization and mechanistic understanding of this compound analogs. The presented data and protocols aim to facilitate further research and accelerate the development of this promising class of natural product-derived anticancer agents.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mpbio.com [mpbio.com]
- 13. abcam.com [abcam.com]
Validating the Cellular Target Engagement of (-)-Cyclopenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the natural product (-)-Cyclopenol has emerged as a molecule of interest. A crucial step in its development pipeline is the unequivocal validation of its engagement with its intended cellular target(s). This guide provides a comparative overview of two prominent label-free methodologies for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling. We present supporting experimental data in a hypothetical context to illustrate the application and potential outcomes of these techniques in characterizing the interaction of this compound with its putative target.
Comparative Analysis of Target Engagement Validation Methods
The selection of an appropriate method for validating target engagement is contingent on the specific research question, the nature of the target, and available resources. Below is a comparative summary of CETSA and Kinobeads, two powerful techniques for confirming and characterizing the interaction of a small molecule like this compound with its protein targets directly in a cellular environment.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Profiling |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors for binding to kinases in a cell lysate. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | Moderate to high throughput, suitable for profiling against a large panel of kinases. |
| Cellular Context | Can be performed in intact cells, reflecting a more physiological environment. | Typically performed in cell lysates. |
| Target Scope | Applicable to a wide range of soluble and membrane proteins. | Primarily focused on the kinome, but can identify other ATP-binding proteins. |
| Data Output | Provides information on target engagement and can be used to determine apparent binding affinity (EC50) in cells. | Delivers a selectivity profile and apparent dissociation constants (Kd) for multiple kinases simultaneously. |
| Hypothetical this compound Application | Confirm direct binding to a putative target kinase (e.g., MEK1) in cancer cells and determine its cellular potency. | Profile the selectivity of this compound against a panel of several hundred kinases to identify primary targets and potential off-targets. |
Experimental Protocols
Here, we provide detailed, hypothetical protocols for validating the target engagement of this compound using CETSA and Kinobeads.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is designed to assess the thermal stabilization of a putative target protein (e.g., a kinase in the MAPK pathway) in response to this compound binding in intact cells.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., A549) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method (e.g., BCA assay).
4. Protein Analysis:
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve indicates target engagement.
Kinobeads Competition Profiling Protocol for this compound
This protocol outlines a method to determine the kinase selectivity profile of this compound.
1. Cell Lysate Preparation:
-
Grow a suitable cell line (e.g., K562) to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and determine the protein concentration.
2. Competitive Binding:
-
Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a control for 1 hour at 4°C.
3. Kinase Enrichment:
-
Add Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C with rotation to capture the kinome.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Protein Elution, Digestion, and Mass Spectrometry:
-
Elute the bound kinases from the beads.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify and quantify the kinases in each sample.
-
For each kinase, plot the relative amount bound to the beads as a function of the this compound concentration.
-
Determine the apparent dissociation constant (Kd) for each interacting kinase by fitting the data to a competition binding model.
Mandatory Visualizations
To facilitate a clearer understanding of the concepts and workflows discussed, the following diagrams have been generated.
Caption: Experimental workflows for CETSA and Kinobeads.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
Validating the target engagement of a novel compound like this compound is a critical step in its journey from a promising natural product to a potential therapeutic agent. Both CETSA and Kinobeads profiling offer powerful, label-free approaches to confirm and characterize these interactions within a cellular context. While CETSA provides a direct measure of target engagement in intact cells, Kinobeads profiling offers a broad overview of a compound's kinase selectivity. The choice of method, or a combination thereof, will depend on the specific stage of the drug discovery process and the questions being addressed. The hypothetical data and protocols presented here serve as a guide for researchers embarking on the crucial task of validating the cellular targets of this compound and other novel bioactive molecules.
Comparative Analysis of (-)-Cyclopenol from Diverse Fungal Strains: A Guide for Researchers
For Immediate Release
A comprehensive analysis of (-)-Cyclopenol, a bioactive compound with significant therapeutic potential, has been compiled to provide researchers, scientists, and drug development professionals with a comparative overview of its production and activity from various fungal sources. This guide summarizes key quantitative data, details experimental protocols for its isolation and evaluation, and visualizes its potential mechanisms of action.
This compound, a member of the benzodiazepine alkaloid family, has garnered interest for its potential pharmacological applications. This guide aims to streamline the research process by presenting available data on its production yields and biological activities from different fungal strains, primarily within the Penicillium genus.
Quantitative Data Summary
While a direct comparative study of this compound from multiple fungal strains in a single investigation remains to be published, the following table collates available data from various sources to offer a preliminary comparison. It is important to note that variations in culture conditions, extraction methods, and analytical techniques can significantly influence these values.
| Fungal Strain | Compound | Yield | Purity | Biological Activity (IC50/MIC) | Reference |
| Penicillium sclerotiorum | (+)-Cyclopenol | Not Reported | Not Reported | Not Reported | [1] |
| Penicillium polonicum | This compound | Data not available | Not Reported | Data not available | [2] |
| Penicillium freii | This compound | Data not available | Not Reported | Data not available | [2] |
Note: The isolation of the dextrorotatory enantiomer, (+)-Cyclopenol, has been reported from Penicillium sclerotiorum.[1] While data for this compound from this strain is not explicitly available, its presence is often associated with its enantiomer. Further research is needed to quantify the production and specific activities of this compound from these and other fungal sources.
Experimental Protocols
The following section details generalized experimental protocols for the isolation, purification, and biological evaluation of this compound from fungal cultures, based on methodologies reported for similar fungal metabolites.
Fungal Culture and Fermentation
-
Strain Selection and Maintenance: Pure cultures of Penicillium species, such as P. sclerotiorum, P. polonicum, or P. freii, are maintained on a suitable solid medium like Potato Dextrose Agar (PDA) at 25-28°C.
-
Seed Culture Preparation: A small piece of the agar culture is inoculated into a liquid medium, such as Potato Dextrose Broth (PDB), and incubated for 2-3 days with shaking to generate a seed culture.
-
Large-Scale Fermentation: The seed culture is then transferred to a larger volume of production medium and fermented for 7-14 days under controlled conditions (e.g., temperature, pH, aeration) to allow for the production of secondary metabolites, including this compound.
Extraction and Purification of this compound
-
Biomass Separation: The fungal biomass is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Both the biomass and the culture filtrate are extracted with an organic solvent, typically ethyl acetate, to isolate the crude secondary metabolites.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): For further separation of fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
Biological Activity Assays
Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity (Broth Microdilution Method):
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.
-
Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other benzodiazepine alkaloids suggests potential interactions with key cellular pathways involved in cell proliferation, apoptosis, and microbial growth. The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms of action based on the known activities of similar compounds.
References
Benchmarking (-)-Cyclopenol's Potency and Selectivity Against Other PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Cyclopenol, a natural product inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against a selection of other known PTP1B inhibitors. PTP1B is a well-validated target for the treatment of type 2 diabetes, obesity, and certain cancers. This document summarizes key potency and selectivity data to aid researchers in evaluating this compound's potential in drug discovery and development.
Executive Summary
This compound, a fungal metabolite, has been identified as an inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) of 30 μM. To contextualize this potency, this guide benchmarks this compound against a curated set of PTP1B inhibitors, including natural products and synthetic compounds that have progressed to clinical trials. While direct comparative selectivity data for this compound is limited in the current literature, this guide presents the available selectivity profiles for the comparator compounds against other protein tyrosine phosphatases, highlighting the critical challenge of achieving selectivity for PTP1B.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and selected comparator PTP1B inhibitors. It is important to note that IC50 values obtained from different studies may not be directly comparable due to variations in experimental conditions.
Table 1: Potency of this compound and Comparator Compounds Against PTP1B
| Compound | Type | PTP1B IC50 (μM) |
| This compound | Natural Product | 30 |
| Ursolic Acid | Natural Product | 3.2 |
| Ertiprotafib | Synthetic | 0.8 - 2.4 |
| Trodusquemine (MSI-1436) | Natural Product Derivative | 1.1 - 4.6 |
| JTT-551 | Synthetic | 0.22 (Ki) |
| Cinnamic Acid Derivative | Synthetic | 1.9 |
Table 2: Selectivity of Comparator PTP1B Inhibitors
| Compound | TCPTP IC50 (μM) | SHP-1 IC50 (μM) | SHP-2 IC50 (μM) | Selectivity (TCPTP/PTP1B) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ertiprotafib | ~10 | >100 | >100 | ~4-12 fold |
| Trodusquemine (MSI-1436) | >100 | >100 | >100 | >20-90 fold |
| JTT-551 | 9.3 (Ki) | >30 | >30 | ~42 fold |
| Cinnamic Acid Derivative | 7.8 | >50 | >50 | ~4 fold |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: PTP1B's role in insulin and leptin signaling.
Caption: Workflow for a typical PTP1B inhibition assay.
Experimental Protocols
PTP1B Enzymatic Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To each well of a 96-well plate, add a fixed volume of the PTP1B enzyme solution.
-
Add the serially diluted test compound to the wells. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Selectivity Assay
To determine the selectivity of an inhibitor, a similar enzymatic assay is performed using other protein tyrosine phosphatases, such as TCPTP, SHP-1, and SHP-2. The experimental protocol is analogous to the PTP1B inhibition assay, with the primary difference being the specific phosphatase enzyme used in each assay. The IC50 values obtained for the different phosphatases are then compared to determine the selectivity profile of the compound.
Conclusion
This compound demonstrates moderate inhibitory activity against PTP1B. When compared to other natural products like ursolic acid, its potency is lower. It is also significantly less potent than synthetic inhibitors that have undergone clinical investigation, such as Ertiprotafib and JTT-551. A critical gap in the current understanding of this compound is the lack of a comprehensive selectivity profile. The high degree of conservation in the active sites of protein tyrosine phosphatases makes achieving selectivity a major challenge in the development of PTP1B inhibitors. Future research should focus on determining the selectivity of this compound against a panel of related and unrelated phosphatases to better assess its therapeutic potential. The provided experimental protocols can serve as a foundation for such investigations.
A Head-to-Head Comparison of (-)-Cyclopenol and Viridicatol: A Guide for Researchers
An objective analysis of the current experimental evidence for two fungal metabolites, (-)-Cyclopenol and Viridicatol, to inform research and drug development priorities.
This guide provides a comprehensive comparison of this compound and Viridicatol, two secondary metabolites produced by various fungi, including species of Penicillium and Aspergillus. While often isolated from the same fungal sources, the depth of scientific investigation into their biological activities and therapeutic potential differs significantly. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to offer a clear perspective on the current state of knowledge for each compound.
Chemical Structure and Properties
Both this compound and Viridicatol are alkaloids, but they belong to different structural classes, which dictates their distinct biological activities.
| Feature | This compound | Viridicatol |
| Chemical Class | Benzodiazepine alkaloid | Quinolone alkaloid |
| Molecular Formula | C₁₇H₁₄N₂O₄[1] | C₁₅H₁₁NO₃[2] |
| Molecular Weight | 310.3 g/mol [1] | 253.26 g/mol [3] |
| Appearance | Not widely reported | Not widely reported |
| Solubility | Not widely reported | Not widely reported |
Biological Activities and Mechanism of Action
A significant disparity exists in the reported biological activities of the two compounds. Viridicatol has been the subject of numerous studies elucidating its diverse pharmacological effects, while the bioactivity of this compound remains largely unexplored.
This compound: Limited Data Available
Current literature on the biological activity of this compound is sparse. One study investigating compounds isolated from the endophytic fungus Penicillium sclerotiorum reported that (+)-Cyclopenol showed no cytotoxic activity against human leukemia (HL-60) and human lung carcinoma (A549) cell lines at a concentration of 10 μM.[4] Further research is required to determine if this compound possesses other pharmacological properties.
Viridicatol: A Multifaceted Bioactive Compound
Viridicatol has demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, and pro-osteogenic effects. These activities are supported by in vitro and in vivo experimental data.
Viridicatol has been shown to alleviate allergic responses by suppressing mast cell activation.[3][5] It inhibits the release of inflammatory mediators such as histamine, β-hexosaminidase, tumor necrosis factor-α (TNF-α), and interleukin-4 (IL-4) from mast cells.[3][6] The underlying mechanisms involve the downregulation of key signaling pathways.
-
MAPK Pathway: Viridicatol inhibits the phosphorylation of JNK, ERK, and p38, key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in mast cell activation.[6]
-
JAK-STAT Pathway: The compound also suppresses the phosphorylation of STAT6, a critical transcription factor in the JAK-STAT pathway involved in allergic inflammation.[6]
-
NF-κB Pathway: Viridicatol exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] It blocks the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 and p50 subunits and their subsequent DNA-binding activity.[7] This leads to a reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, IL-1β, and IL-6.[7]
Recent studies have highlighted the potential of Viridicatol in promoting bone formation. It has been found to enhance osteogenic differentiation and mineralization by targeting the Wnt/SHN3 signaling pathway.[9][10] By inhibiting Schnurri-3 (SHN3), a negative regulator of osteoblast function, Viridicatol promotes the expression of osteoblast-specific genes and enhances bone formation.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings for Viridicatol's biological activities. No comparable data is currently available for this compound.
Table 1: Anti-Allergic and Anti-Inflammatory Effects of Viridicatol
| Assay | Cell Line / Model | Treatment Concentration | Observed Effect | Reference |
| β-hexosaminidase release | RBL-2H3 cells | 10 μg/mL | Significant inhibition | [3] |
| Histamine release | RBL-2H3 cells | 10 μg/mL | Significant inhibition | [3] |
| IL-4 and TNF-α expression | RBL-2H3 cells | Not specified | Reduction in expression | [6] |
| Phospho-JNK, -ERK, -p38 | RBL-2H3 cells | Not specified | Inhibition of phosphorylation | [6] |
| Phospho-STAT6 | RBL-2H3 cells | Not specified | Inhibition of phosphorylation | [6] |
| NO and PGE₂ production | RAW264.7 and BV2 cells | IC₅₀ values reported | Inhibition of production | [7] |
| iNOS and COX-2 expression | RAW264.7 and BV2 cells | Dose-dependent | Reduction in expression | [7] |
| IL-1β and IL-6 mRNA | RAW264.7 cells | Dose-dependent | Reduction in expression | [7] |
Table 2: Osteogenic Effects of Viridicatol
| Assay | Cell Line / Model | Treatment Concentration | Observed Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 cells | 1, 2.5, 5, 10 µM | Increased activity | [9] |
| Osteogenic Differentiation | MC3T3-E1 cells | Not specified | Promotion of differentiation | [9] |
| SHN3 Expression | MC3T3-E1 cells | Not specified | Inhibition of expression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Viridicatol.
Anti-Allergic Activity in RBL-2H3 Cells
-
Cell Culture and Sensitization: Rat basophil leukemia (RBL-2H3) cells are cultured and then sensitized with anti-dinitrophenyl (DNP)-IgE.
-
Viridicatol Treatment: Sensitized cells are pre-treated with Viridicatol at various concentrations.
-
Antigen Stimulation: Cells are then stimulated with DNP-bovine serum albumin (BSA) to induce degranulation.
-
Measurement of Mediator Release: The release of β-hexosaminidase and histamine into the supernatant is quantified using colorimetric assays and ELISA, respectively.
-
Western Blot Analysis: To assess signaling pathway modulation, cell lysates are subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key proteins like JNK, ERK, p38, and STAT6.[3][6]
Anti-Inflammatory Activity in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Viridicatol and LPS Treatment: Cells are pre-treated with Viridicatol followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Measurement: The production of NO is determined by measuring nitrite levels in the culture supernatant using the Griess reagent. PGE₂ levels are quantified using an ELISA kit.
-
Western Blot and RT-qPCR: Cell lysates are analyzed by Western blotting to determine the protein expression of iNOS and COX-2. Total RNA is extracted, and RT-qPCR is performed to measure the mRNA levels of pro-inflammatory cytokines such as IL-1β and IL-6.[7]
-
NF-κB Pathway Analysis: To investigate the effect on the NF-κB pathway, cytoplasmic and nuclear extracts are prepared. The phosphorylation and degradation of IκB-α in the cytoplasm and the nuclear translocation of p65 and p50 are assessed by Western blotting. NF-κB DNA-binding activity is measured using an ELISA-based assay.[7]
Osteogenic Activity in MC3T3-E1 Cells
-
Cell Culture and Osteogenic Induction: Murine pre-osteoblastic MC3T3-E1 cells are cultured in osteogenic induction medium.
-
Viridicatol Treatment: Cells are treated with various concentrations of Viridicatol.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: Early osteogenic differentiation is assessed by staining for ALP activity and quantifying it using a colorimetric assay.
-
Gene Expression Analysis: RNA-sequencing and RT-qPCR are performed to analyze the expression of genes involved in osteogenesis and the Wnt/SHN3 signaling pathway.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the known signaling pathways of Viridicatol and a typical experimental workflow.
Caption: Known signaling pathways modulated by Viridicatol.
Caption: A generalized experimental workflow for in vitro studies.
Conclusion
This comparative guide highlights a significant knowledge gap between Viridicatol and this compound. Viridicatol has emerged as a promising natural product with well-documented anti-inflammatory, anti-allergic, and osteogenic properties, supported by mechanistic studies and quantitative data. In stark contrast, the biological profile of this compound is virtually unknown, with only limited data on its cytotoxicity.
For researchers and drug development professionals, Viridicatol presents a compelling lead compound for further investigation, particularly in the fields of immunology and bone regeneration. The detailed experimental protocols provided herein offer a foundation for future studies. Conversely, the lack of data on this compound underscores a clear opportunity for novel discovery. Future research should prioritize a broad biological screening of this compound to uncover any potential therapeutic activities. Until such data becomes available, a direct and meaningful comparison of the performance of these two molecules remains speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclopenol | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
